Cyclophosphamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMOCZEIVJLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6055-19-2 (monohydrate) | |
| Record name | Cyclophosphamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020364 | |
| Record name | Cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER. | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
336 °C | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
113 °C c.c. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate) | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.48 g/cm³ | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated) | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid | |
CAS No. |
50-18-0, 6055-19-2 | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclophosphamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclophosphamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclophosphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPHOSPHAMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXW23996M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Molecular and Cellular Mechanisms of Action of Cyclophosphamide
Induction of Programmed Cell Death Pathways
Cyclophosphamide's primary cytotoxic effects stem from its ability to induce programmed cell death, predominantly through the activation of apoptotic pathways.
p53-Dependent Apoptosis Induction
This compound, upon metabolic activation, forms active metabolites such as phosphoramide (B1221513) mustard, which creates DNA strand breaks and crosslinks xiahepublishing.comecronicon.netmdpi.comnih.govbccancer.bc.cafrontiersin.org. This DNA damage serves as a crucial signal that activates the tumor suppressor protein p53 ecronicon.netmdpi.comoup.comjscimedcentral.comnih.govnih.govrupress.org. In situations where the DNA damage is irreparable, p53 plays a pivotal role in initiating apoptosis, a critical programmed cell death mechanism ecronicon.netmdpi.comoup.comjscimedcentral.comnih.govrupress.orgnih.gov. For instance, in lymphoid cells, treatment with DNA damage-inducing drugs like this compound can trigger rapid p53-dependent apoptosis, which involves pro-apoptotic BH3-only proteins including PUMA, NOXA, and BIM oup.comashpublications.org. The mechanism explicitly entails DNA alkylation by phosphoramide mustard, and if the damage cannot be resolved, it directly leads to p53-controlled apoptosis ecronicon.netmdpi.comjscimedcentral.commdpi.com.
Mitochondrial Outer Membrane Permeabilization and Intrinsic Apoptotic Pathway Activation
This compound also exerts its cytotoxic effects by influencing mitochondrial integrity, leading to an increase in mitochondrial outer membrane permeabilization (MOMP) xiahepublishing.comfrontiersin.org. This permeabilization facilitates the release of pro-apoptotic molecules, such as cytochrome c, from the mitochondria into the cytoplasm xiahepublishing.comnih.govnih.govfrontiersin.orgbu.edu. The liberation of cytochrome c is a key event that triggers the formation of the apoptosome and subsequent activation of downstream caspases, notably caspase-3 and caspase-9, which are essential executioners of the apoptotic cascade xiahepublishing.comnih.govashpublications.orgfrontiersin.orgbu.edunih.govbioscientifica.com. Furthermore, this compound has been observed to induce mitochondrial DNA damage, which can lead to reduced energy production within cells and contribute to cell death, partly due to the accumulation of reactive oxygen species and calcium ions xiahepublishing.com.
Role of Pro-apoptotic and Anti-apoptotic Protein Balance
The induction of apoptosis by this compound is significantly influenced by the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family xiahepublishing.comecronicon.netmdpi.comoup.comjscimedcentral.comnih.govashpublications.orgbu.edu. This compound and its active metabolites can shift this balance to favor apoptosis xiahepublishing.comecronicon.netmdpi.comjscimedcentral.comnih.gov. This often involves a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL xiahepublishing.comecronicon.netmdpi.comjscimedcentral.comnih.gov. Conversely, pro-apoptotic proteins such as Bax can be upregulated nih.govnih.govnih.gov. Pro-apoptotic BH3-only proteins, including PUMA and BIM, are crucial for the initiation of apoptosis and can interact with pro-survival Bcl-2-like proteins, while NOXA specifically targets MCL-1 and A1 ashpublications.org. Evidence also suggests that p53 can directly stimulate the expression of genes encoding pro-apoptotic BH3-only proteins like PUMA and NOXA, and the apoptosis effector BAX oup.com. Overexpression of anti-apoptotic Bcl-2 has been demonstrated to inhibit the cytotoxic effects mediated by this compound mdpi.comashpublications.orgbu.edu. The active metabolite 3-hydroxypropanal (B37111) (HPA) further supports apoptosis by inhibiting anti-apoptotic proteins Bcl-2 and Bcl-xL ecronicon.netmdpi.comjscimedcentral.com.
Enhancement of Apoptosis by Metabolites
This compound functions as a prodrug, requiring metabolic activation primarily by liver enzymes, such as cytochrome P-450, to form its active metabolites xiahepublishing.comnih.govbccancer.bc.cabu.edu. The major active metabolite responsible for its antineoplastic effects and the induction of programmed cell death is phosphoramide mustard xiahepublishing.commdpi.comnih.govbccancer.bc.cafrontiersin.orgjscimedcentral.combu.edunih.govnih.gov. Phosphoramide mustard forms stable cross-linkages both within and between DNA strands, specifically at the guanine (B1146940) N-7 position, leading to irreversible DNA modifications that ultimately trigger apoptosis xiahepublishing.commdpi.comnih.govbccancer.bc.cafrontiersin.orgjscimedcentral.com.
In addition to phosphoramide mustard, another critical metabolite formed in vivo is 3-hydroxypropanal (HPA), which is distinct from acrolein typically formed in vitro ecronicon.netmdpi.comjscimedcentral.commdpi.com. HPA is a pro-apoptotic aldehyde that significantly amplifies the cytotoxic apoptosis initiated by DNA alkylation from phosphoramide mustard ecronicon.netmdpi.comjscimedcentral.commdpi.com. It achieves this enhancement by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, and by increasing the activity of mitogen-activated protein kinases (MAPKs), including JNK and p38 phosphorylations ecronicon.netmdpi.comjscimedcentral.com. Furthermore, 4-hydroxythis compound (B600793) (4-HC), another active metabolite of CP, has been shown to enhance TNF-alpha-induced DNA fragmentation and activation of caspase-3 nih.gov.
Broader Cellular Impact Beyond DNA Damage
Beyond its well-known DNA-damaging effects, this compound also exerts broader impacts on cellular processes.
Effects on Protein Synthesis Pathways
Note on Data Tables: The detailed research findings presented above are primarily descriptive of the molecular and cellular mechanisms of this compound. No specific numerical data points or comparative quantifiable values were found that could be effectively presented in interactive data tables within the scope of this article. Therefore, the content remains descriptive to maintain accuracy and adherence to the available information.
Inhibition of Mitotic Activity and Cell Division
This compound (CP) exerts its profound cytotoxic effects primarily by inhibiting normal mitosis and cell division, particularly in rapidly proliferating cells. This action is critical to its antineoplastic properties. CP itself is a prodrug, meaning it must undergo metabolic activation to become biologically active xiahepublishing.comechemi.comsketchy.com. This activation primarily occurs in the liver through the cytochrome P450 enzyme system, specifically involving CYP2B6 and CYP3A4 enzymes echemi.comnih.gov.
The initial metabolic step converts this compound into 4-hydroxythis compound, which then tautomerizes into aldophosphamide (B1666838) echemi.comnih.govwikipedia.org. Aldophosphamide is a key intermediate that subsequently decomposes spontaneously to yield two crucial metabolites: phosphoramide mustard and acrolein xiahepublishing.comechemi.comnih.govpsu.edu. While acrolein is responsible for some of the drug's side effects, it does not possess direct antitumor activity nih.gov. The primary cytotoxic agent is phosphoramide mustard xiahepublishing.comechemi.comnih.govwikipedia.org.
Phosphoramide mustard functions as an alkylating agent, a class of compounds that exert their effects by transferring alkyl groups to cellular macromolecules xiahepublishing.comsketchy.comvin.comiwmf.com. Its main target is deoxyribonucleic acid (DNA), where it forms irreversible cross-linkages both within (intrastrand) and between (interstrand) adjacent DNA strands xiahepublishing.comechemi.comsketchy.comnih.govpsu.eduvin.comiwmf.comoup.com. These cross-links preferentially occur at the N7 position of guanine bases in the DNA molecule echemi.comsketchy.comnih.gov. In addition to cross-linking, this compound's active metabolites can also induce DNA strand breaks and DNA-protein cross-links xiahepublishing.compsu.eduoup.com.
Ultimately, if the DNA damage is extensive and the cellular repair mechanisms are overwhelmed, the cell is compelled to undergo programmed cell death, known as apoptosis xiahepublishing.comechemi.comsketchy.comnih.goviwmf.comoncohemakey.com. This mechanism underscores this compound's effectiveness as a chemotherapeutic agent, as rapidly dividing cancer cells are particularly susceptible to this process due to their inherently high rates of DNA synthesis and division xiahepublishing.comechemi.comnih.goviwmf.comoup.com.
Pharmacogenomic and Pharmacokinetic Research on Cyclophosphamide
Genetic Polymorphisms Influencing Cyclophosphamide Metabolism
The metabolism of this compound is a multi-step process primarily occurring in the liver, involving both activating and detoxifying enzymes. Genetic variations in the genes encoding these enzymes significantly impact the drug's bioactivation and subsequent inactivation, contributing to observed differences in patient response and toxicity.
Cytochrome P450 Isoforms and Metabolic Variation
The initial and rate-limiting step in this compound bioactivation is 4-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. The main enzyme responsible for this activation is CYP2B6, which converts this compound to 4-hydroxythis compound (B600793) (4-OH-Cy) frontiersin.orgmdpi.comnih.govaacrjournals.orgfrontiersin.orgnih.gov. Other CYP isoforms, including CYP3A4, CYP3A5, CYP2C9, CYP2C19, CYP2A6, and CYP2J2, also contribute to this compound metabolism, although to a lesser extent frontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net.
CYP2B6 exhibits high genetic polymorphism, with numerous variants affecting its expression levels and catalytic activity frontiersin.orgnih.govnih.govnih.govaacrjournals.org. Notably, the CYP2B65 (C1459T) allele is associated with reduced enzyme production and diminished formation of 4-OH-Cy mdpi.comnih.govopenpharmacologyjournal.comualberta.ca. In contrast, the CYP2B66 (G516T and A785G) variant, a common haplotype, has shown mixed effects across studies; some indicate decreased gene expression but potentially enhanced catalytic activity, or an increase in 4-OH-Cy formation and higher this compound clearance mdpi.comnih.govopenpharmacologyjournal.comualberta.caresearchgate.netdrugbank.com. The clinical implications of CYP2B6*6 on outcomes remain a subject of ongoing investigation due to conflicting results frontiersin.orgnih.govnih.govopenpharmacologyjournal.com.
CYP3A4 and CYP3A5 are also integral to this compound metabolism, with CYP3A4 primarily responsible for a minor oxidative pathway, N-dechloroethylation, which yields the metabolite chloroacetaldehyde (B151913) frontiersin.orgnih.govrsc.org. Polymorphisms in CYP3A4 (e.g., CYP3A41B, CYP3A418, CYP3A422) have been explored for their influence on this compound clearance rsc.orgnih.gov. Similarly, CYP2C19 polymorphisms, such as CYP2C192, have been shown to influence this compound bioactivation researchgate.netopenpharmacologyjournal.comresearchgate.net.
A summary of key CYP polymorphisms affecting this compound metabolism is presented in Table 1.
Table 1: Key Cytochrome P450 (CYP) Isoforms and Their Polymorphisms Influencing this compound Metabolism
| CYP Isoform | Polymorphism (Example Alleles/SNPs) | Functional Effect on Enzyme/Metabolism | Key Findings/Impact | Cited Source(s) |
| CYP2B6 | CYP2B65 (C1459T) | Reduced enzyme production, decreased 4-OH-Cy formation | Associated with reduced formation of the active metabolite 4-hydroxythis compound. | mdpi.comnih.govopenpharmacologyjournal.comualberta.ca |
| CYP2B66 (G516T, A785G) | Variable: decreased gene expression but potentially enhanced catalytic ability; or increased 4-OH-Cy formation and higher this compound clearance | Influences this compound pharmacokinetics; conflicting results on clinical outcomes. Some studies show lower this compound clearance with this variant mdpi.comnih.govopenpharmacologyjournal.comualberta.caresearchgate.netdrugbank.com. | mdpi.comnih.govopenpharmacologyjournal.comualberta.caresearchgate.netdrugbank.com | |
| CYP3A4 | CYP3A41B, CYP3A418, CYP3A422 | Potential impact on clearance; CYP3A41B can increase expression or show lower enzymatic activity towards this compound rsc.orgnih.gov. CYP3A418 has bidirectional activity rsc.org. | Influences the N-dechloroethylation pathway; some variants may alter this compound clearance rsc.orgnih.gov. | rsc.orgnih.gov |
| CYP2C19 | CYP2C192 | Influences bioactivation of this compound | Affects the formation of active metabolites researchgate.netopenpharmacologyjournal.comresearchgate.net. | researchgate.netopenpharmacologyjournal.comresearchgate.net |
Polymorphisms in Detoxification Enzymes
Beyond activation, the detoxification of this compound and its metabolites is crucial for managing drug levels and mitigating adverse effects. This process is primarily mediated by phase II enzymes, including Aldehyde Dehydrogenases (ALDHs) and Glutathione (B108866) S-transferases (GSTs) frontiersin.orgnih.govfrontiersin.orgnih.gov.
Aldehyde Dehydrogenases (ALDHs): ALDH1A1 and ALDH3A1 are pivotal in the inactivation pathway, catalyzing the oxidation of aldophosphamide (B1666838) (a tautomer of 4-OH-Cy) to the inactive metabolite carboxyphosphamide (B29615) frontiersin.orgfrontiersin.orgnih.gov. Elevated ALDH activity is associated with this compound resistance, particularly in hematopoietic stem cells, which effectively detoxify the active metabolites frontiersin.orgnih.govrsc.org. Genetic polymorphisms in ALDH1A1, such as rs8187996, have been investigated for their association with this compound toxicity. Some studies suggest that carriers of the ALDH1A1 rs8187996 variant might experience a lower risk of this compound toxicity, although conflicting results exist frontiersin.orguu.nl. Polymorphisms in ALDH3A1, such as p.Pro329Ala (rs2228100), have been linked to an increased risk of recurrent anemia and leukopenia, potentially due to a reduced detoxification rate nih.gov. The ALDH1A1*2 allele mutation has also been reported to decrease 4-hydroxythis compound concentration.
Glutathione S-transferases (GSTs): The GST enzyme family, including GSTA1, GSTM1, GSTP1, and GSTT1, plays a significant role in conjugating this compound metabolites with glutathione, thereby facilitating their detoxification and excretion frontiersin.orgmdpi.comnih.govdrugbank.comnih.gov. Genetic polymorphisms within these genes can lead to reduced enzymatic activity, potentially prolonging exposure to active this compound metabolites and influencing drug efficacy or toxicity nih.govresearchgate.netnih.gov.
GSTT1: Similar to GSTM1, the GSTT1-null genotype also results in a loss of enzyme activity. It has been correlated with a higher incidence of severe acute graft-versus-host disease (aGVHD) frontiersin.orgaacrjournals.orgresearchgate.net.
GSTP1: The GSTP1 Ile105Val (rs1695) polymorphism is a well-studied variant causing an amino acid substitution near the enzyme's substrate-binding site, leading to decreased catalytic activity nih.govresearchgate.netresearchgate.netualberta.cadrugbank.com. This reduced detoxification capacity can result in prolonged exposure to active this compound metabolites nih.govresearchgate.net. Studies have indicated associations between the GSTP1 Ile105Val variant and an increased response to this compound-based therapies and improved survival in certain cancer patient populations nih.govresearchgate.netresearchgate.netnih.gov. Conversely, some research suggests that the presence of the G allele (A/G & G/G) may contribute to more severe leukopenia openpharmacologyjournal.com.
Inter-individual Variability in this compound Response and Toxicity
The interplay of genetic polymorphisms in both activating cytochrome P450 enzymes and detoxifying aldehyde dehydrogenases and glutathione S-transferases significantly contributes to the marked inter-individual variability observed in this compound pharmacokinetics and pharmacodynamics. This variability manifests in differences in drug exposure, clearance rates, and the balance between active metabolites and inactive detoxification products among patients frontiersin.orgnih.govresearchgate.netdrugbank.comnih.gov.
Patients with genetic variants leading to reduced activity of activating enzymes (e.g., certain CYP2B6 alleles) may experience lower levels of active this compound metabolites, potentially affecting therapeutic efficacy. Conversely, individuals with reduced detoxification capacity due to polymorphisms in enzymes like GSTM1, GSTT1, or GSTP1 may have prolonged exposure to toxic metabolites, increasing the likelihood of specific toxicities such as sinusoidal obstruction syndrome (SOS), acute graft-versus-host disease (aGVHD), or hematological toxicities like leukopenia and anemia frontiersin.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.govopenpharmacologyjournal.comresearchgate.netnih.govuu.nl.
For example, the GSTM1-null genotype has been linked to a higher risk of SOS, while GSTT1-null variants are associated with increased aGVHD frontiersin.orgaacrjournals.orgnih.govresearchgate.net. The GSTP1 Ile105Val polymorphism, characterized by lower detoxification capacity, can lead to both enhanced therapeutic response and increased toxicity nih.govresearchgate.net. This complex genetic landscape means that a patient's unique enzymatic profile dictates their systemic exposure to this compound and its metabolites, influencing both the anti-tumor effect and the occurrence and severity of side effects frontiersin.orgnih.govresearchgate.netnih.gov.
Pharmacokinetic Modeling and Analysis in Preclinical and Clinical Research Cohorts
Pharmacokinetic (PK) modeling and analysis are indispensable tools in understanding the disposition of this compound and its metabolites in both preclinical and clinical research settings. Nonlinear mixed-effects modeling (NONMEM) is a commonly employed technique for population PK analysis, enabling the quantification and explanation of inter-patient variability in this compound, 4-hydroxythis compound (4-OH-Cy), and carboxyethylphosphoramide mustard (CEPM) concentrations frontiersin.orgmdpi.comnih.govaacrjournals.orgnih.govresearchgate.netnih.govresearchgate.net.
This compound pharmacokinetics can be described by one- or two-compartment models frontiersin.orgaacrjournals.orgnih.gov. These models have revealed substantial inter-individual variability in this compound clearance, with reported coefficients of variation reaching up to 54.5% in clinical cohorts frontiersin.org. To account for this variability, PK models often incorporate patient-specific covariates, including genetic polymorphisms (e.g., CYP2B6*6, CYP2C9, CYP3A5 genotypes), body surface area (BSA), body mass index (BMI), age, and measures of renal function like glomerular filtration rate frontiersin.orgmdpi.comnih.govnih.govnih.govresearchgate.net. For instance, certain CYP3A5 and CYP2C9 genotypes have been found to significantly influence this compound clearance and half-life in population PK studies frontiersin.org.
PK modeling also allows for the investigation of exposure-toxicity relationships, such as the correlation between the area under the concentration-time curve (AUC) of this compound and neutropenic toxicity frontiersin.orgaacrjournals.org. Challenges in directly measuring unstable metabolites like 4-OH-Cy have led to the development of Bayesian PK models that can predict 4-OH-Cy exposure based on concentrations of the parent drug and more stable metabolites like CEPM, thereby simplifying sample collection and analysis for future studies aacrjournals.org.
Furthermore, pharmacokinetic studies have explored the phenomenon of this compound autoinduction, where repeated administration leads to an increase in its own metabolism, resulting in enhanced clearance and shortened half-life values drugbank.comnih.gov. Preclinical research often utilizes animal models, such as mice, to characterize this compound pharmacokinetics, compare interspecies metabolic differences, and estimate key PK parameters like AUC, maximum concentration (Cmax), and half-life nih.govopenpharmacologyjournal.comualberta.ca. These modeling efforts are crucial for understanding drug behavior, optimizing dosing strategies, and supporting the development of personalized chemotherapy regimens.
Immunomodulatory Mechanisms of Cyclophosphamide
Cytokine and Immune Signaling Pathway Modulation
Alteration of Th1/Th2 Cytokine Balance
Cyclophosphamide influences the delicate balance between T helper 1 (Th1) and T helper 2 (Th2) cytokine profiles, which are crucial for orchestrating adaptive immune responses oup.comnih.govmdpi.com. Th1 cells are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (B1167480) (IL-2), which promote cell-mediated immunity vital for anti-tumor responses. In contrast, Th2 cells typically secrete cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10), which are associated with humoral immunity and can often promote immune tolerance oup.commdpi.com.
Studies have shown that this compound can induce a Th2/Th1 shift, leading to increased levels of IFN-γ and IL-2, and a reduction in IL-10 levels aacrjournals.orgoup.comnih.gov. This shift is particularly observed with low-dose this compound aacrjournals.orgoup.comnih.gov. For instance, a single low dose of this compound has been shown to reduce IL-10 production by T cells and increase the proliferative rate in spleen cells in animal models aacrjournals.org. In a colon cancer liver metastasis model, low-dose this compound significantly increased serum IFN-γ levels and decreased IL-10 levels compared to untreated groups, promoting a Th1-skewed response oup.com. The ability of this compound to enhance IFN-γ production by T lymphocytes following interventions like IL-12 gene transfer further highlights its role in promoting a Th1-type immune response aacrjournals.org. Furthermore, this compound treatment has been linked to a reduction in the proportion of regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses via the secretion of anti-inflammatory factors such as IL-10 and TGF-β1, thereby facilitating a more potent Th1-driven immunity oup.comnih.gov.
The dose of this compound is critical for its effect on cytokine balance. High doses can lead to immunosuppression and a general decrease in inflammatory factors, while lower doses tend to enhance the immune response oup.com.
Table 1: Effects of this compound on Th1/Th2 Cytokines
| Cytokine | Typical Effect (Low-dose CPA) | Observed Changes with CPA Treatment | Reference |
| IFN-γ | Th1-promoting | Increased | aacrjournals.orgoup.commdpi.com |
| IL-2 | Th1-promoting | Increased | oup.com |
| IL-4 | Th2-promoting | Decreased (in some contexts), or varied | oup.comnih.govnih.gov |
| IL-10 | Th2-promoting (immunosuppressive) | Decreased | aacrjournals.orgoup.com |
| TGF-β1 | Immunosuppressive | Decreased | oup.com |
Modulation of NFκB and MAPK Pathways in Immune Cells
This compound's immunomodulatory effects also extend to the modulation of key intracellular signaling pathways in immune cells, notably the Nuclear Factor-kappa B (NFκB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to regulating immune responses, cell differentiation, proliferation, and the production of various cytokines and inflammatory mediators nih.govplos.orgmdpi.com.
The NFκB pathway, a critical regulator of inflammatory responses, can be activated by this compound, as suggested by its role in regulating cytokine levels researchgate.netnih.govmdpi.com. For instance, studies on this compound-induced immunosuppression models have shown that certain immunomodulatory agents can reverse the effects of this compound by activating the NFκB pathway, leading to enhanced cytokine production researchgate.netmdpi.com. Specifically, increased phosphorylation levels of IκBα and NFκB-p65, along with upregulated IKKα and IKKβ, have been observed in immune cells, indicating NFκB pathway activation plos.orgmdpi.com.
Table 2: Modulation of NFκB and MAPK Pathways by this compound
| Pathway Component | Observed Modulation with CPA Treatment | Functional Consequence (Context-Dependent) | Reference |
| NFκB (IκBα, p65, IKKα, IKKβ) | Activation/Increased Phosphorylation | Enhanced cytokine production, immune response | researchgate.netplos.orgmdpi.com |
| MAPK (ERK, JNK, p38) | Activation/Increased Phosphorylation | Regulation of T cell proliferation, differentiation, cytokine synthesis; Th1/Th2 polarization | nih.govplos.orgfrontiersin.org |
Mechanisms of Immunogenic Cell Death Induction by this compound
Immunogenic Cell Death (ICD) is a distinct form of regulated cell death that triggers an adaptive immune response against dead-cell antigens tandfonline.comfrontiersin.org. This compound is recognized as one of the chemotherapeutic agents capable of inducing ICD tandfonline.comfrontiersin.orgd-nb.info. This process is characterized by the spatiotemporally coordinated emission or exposure of specific endogenous danger signals, known as Damage-Associated Molecular Patterns (DAMPs), from dying cells frontiersin.orgd-nb.infocriver.com.
Key DAMPs associated with this compound-induced ICD include:
Calreticulin (B1178941) (CRT) Translocation: Pre-apoptotic translocation of calreticulin from the endoplasmic reticulum to the cell surface serves as an "eat-me" signal, stimulating the phagocytosis of dying cancer cells by antigen-presenting cells (APCs), particularly dendritic cells (DCs). This promotes cross-presentation of tumor antigens to T cells tandfonline.comfrontiersin.orgd-nb.infocriver.comfrontiersin.org. This compound metabolites have been shown to induce significant endoplasmic reticulum (ER) stress, leading to CRT translocation tandfonline.com.
ATP Release: Adenosine (B11128) triphosphate (ATP) is released from dying cells and acts as a chemoattractant and immunomodulator for dendritic cells, leading to their activation. ATP can also stimulate macrophage and dendritic cell recruitment and maturation frontiersin.orgd-nb.infofrontiersin.orgimrpress.commdpi.com. Autophagy plays an important role in the secretion of ATP tandfonline.com.
HMGB1 Release: High Mobility Group Box 1 (HMGB1) protein is passively released into the extracellular milieu from the nucleus of dying cells. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, stimulating antigen presentation and cytokine production, leading to CD8+ T cell activation tandfonline.comfrontiersin.orgd-nb.infofrontiersin.orgaacrjournals.org.
The induction of these DAMPs by this compound is crucial for initiating a robust anti-tumor immune response and establishing immunological memory tandfonline.comfrontiersin.org. The complete eradication of tumors observed with this compound treatment often depends on both its direct cytotoxic effects and its ability to trigger ICD, which subsequently stimulates a specific anti-tumor immune response tandfonline.com.
Preconditioning of the Host Immune Microenvironment for Therapeutic Enhancement
This compound is frequently utilized as a preconditioning agent to enhance the efficacy of various immunotherapies, particularly adoptive T cell therapies and cancer vaccines nih.govbiorxiv.orgbmj.com. This preconditioning effect is achieved through several mechanisms that collectively create a more favorable immunologic milieu for anti-tumor responses.
Key aspects of this compound-mediated preconditioning include:
Depletion of Immunosuppressive Cells: this compound selectively depletes regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are major contributors to immunosuppression within the tumor microenvironment (TME) nih.govnih.govbmj.comfrontiersin.org. Tregs, particularly proliferating and tumor-reactive subsets, are highly sensitive to this compound-induced apoptosis bmj.comaacrjournals.org. This reduction in suppressive populations "unleashes" the anti-tumor immune response, allowing effector T cells to function more effectively nih.govfrontiersin.org. Low-dose this compound is particularly noted for its selective depletion of Tregs frontiersin.orgaacrjournals.org.
Space Creation and Homeostatic Cytokine Availability: The lymphodepletion induced by this compound creates a "lymphopenic niche," providing space for the expansion and persistence of adoptively transferred immune cells, such as CAR T-cells nih.govbiorxiv.orgfrontiersin.org. This lymphopenia also leads to increased availability of homeostatic cytokines like Interleukin-7 (IL-7) and Interleukin-15 (IL-15), which are essential for T cell survival and proliferation biorxiv.orgfrontiersin.orgaacrjournals.org.
Modulation of Dendritic Cells and Antigen Presentation: this compound can impact dendritic cell (DC) homeostasis, promoting the activation and expansion of certain DC subsets that are critical for antigen presentation and T cell priming nih.govaacrjournals.orgaacrjournals.orgaai.org. For instance, this compound has been shown to increase the relative number and activation status of myeloid DCs and can induce a preferential expansion of CD8α+ DCs aacrjournals.orgnih.gov. This enhanced DC function, coupled with the release of tumor antigens from ICD, improves the uptake and presentation of tumor antigens, leading to a more robust activation of tumor-specific T cells frontiersin.orgbmj.com.
Induction of a Sterile Inflammatory Response: this compound can induce a systemic sterile inflammatory response characterized by the activation of the p53 signaling pathway and type I interferon (IFN-I)-regulated genes nih.govaacrjournals.org. This response involves the increased production of pro-inflammatory cytokines such as CXCL10, CCL2, and IL-8, and the expansion of activated APCs and lymphocytes, creating an immunogenic milieu that boosts the efficacy of immunotherapeutic interventions nih.govaacrjournals.org. Type I IFN is a crucial mediator of this compound's immunomodulatory effects, contributing to the expansion of memory CD4+ and CD8+ T cells aacrjournals.org.
Preconditioning with this compound thus re-shapes the host immune microenvironment from an immunosuppressive state to an immune-permissive or even immune-stimulatory one, significantly enhancing the efficacy of subsequent immunotherapies biorxiv.orgbmj.com.
Table 3: Mechanisms of this compound Preconditioning
| Mechanism | Description | Reference |
| Depletion of Immunosuppressive Cells | Selectively targets and reduces populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), alleviating immune suppression. | nih.govnih.govbmj.comfrontiersin.orgaacrjournals.org |
| Space Creation & Cytokine Availability | Induces lymphodepletion, creating space for adoptively transferred immune cells (e.g., CAR T-cells) and increasing the availability of homeostatic cytokines (IL-7, IL-15) crucial for T cell expansion and survival. | nih.govbiorxiv.orgfrontiersin.org |
| DC Modulation & Antigen Presentation | Influences dendritic cell (DC) subsets, enhancing their antigen-presenting capacity and promoting the expansion of critical DC populations (e.g., CD8α+ DCs), leading to improved tumor antigen uptake and presentation. | nih.govaacrjournals.orgaacrjournals.orgaai.orgnih.gov |
| Sterile Inflammatory Response | Induces a systemic sterile inflammation through p53 and type I IFN-related mechanisms, leading to increased pro-inflammatory cytokines (e.g., CXCL10, IL-8) and expansion of activated APCs and lymphocytes, creating an immunogenic environment. | nih.govaacrjournals.orgnih.gov |
Mechanisms of Cyclophosphamide Resistance
Intrinsic Cellular Resistance Mechanisms
Intrinsic resistance refers to the innate ability of cancer cells to withstand the cytotoxic effects of cyclophosphamide. This is often attributed to the inherent molecular and genetic characteristics of the tumor cells themselves.
A primary mechanism of intrinsic resistance to this compound involves its detoxification by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. This compound is a prodrug that requires metabolic activation in the liver to its active metabolites, 4-hydroxythis compound (B600793) and its tautomer, aldophosphamide (B1666838). ALDH enzymes, particularly the ALDH1A1 and ALDH3A1 isozymes, can oxidize aldophosphamide to the inactive and non-toxic carboxyphosphamide (B29615), thereby preventing the formation of the ultimate cytotoxic agent, phosphoramide (B1221513) mustard.
Overexpression of ALDH1 has been directly correlated with this compound resistance. In vitro studies have demonstrated that transduction of hematopoietic cell lines with the ALDH1 gene leads to a significant increase in resistance to mafosfamide (B565123), an active analog of this compound. This resistance can be reversed by treatment with disulfiram, a specific inhibitor of ALDH1.
Table 1: Impact of ALDH1 Overexpression on this compound Resistance
| Cell Line | Genetic Modification | IC50 (µmol/L) for Mafosfamide | Fold Increase in Resistance |
|---|---|---|---|
| L1210 (murine leukemia) | Parental | Not specified | - |
| L1210 (murine leukemia) | ALDH1 Transduced | ~13 | Significant |
| U937 (human myeloid leukemia) | Parental | Not specified | - |
| U937 (human myeloid leukemia) | ALDH1 Transduced | ~13 | Significant |
| Human hematopoietic progenitors | Parental | Not specified | - |
| Human hematopoietic progenitors | ALDH1 Transduced | ~3 to 4 | 4 to 10 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Elevated intracellular levels of glutathione (B108866) (GSH) and increased activity of glutathione S-transferases (GSTs) are strongly associated with this compound resistance. GSH, a tripeptide thiol, can directly conjugate with and detoxify the active metabolites of this compound. This conjugation is catalyzed by GSTs, a family of enzymes that play a critical role in cellular detoxification processes.
The mechanism of resistance involves the GST-mediated conjugation of GSH to phosphoramide mustard and acrolein, another cytotoxic byproduct of this compound metabolism. This results in the formation of less toxic, water-soluble conjugates that can be readily eliminated from the cell. Several GST isozymes, including GSTP1, have been implicated in this process. Studies have shown that cancer cell lines with acquired resistance to this compound often exhibit increased levels of both GSH and GST activity. For instance, a this compound-resistant Yoshida sarcoma cell line was found to have elevated GST activity and GSH levels. mdpi.com Furthermore, a gastric cancer cell line (SII), established from a patient previously treated with a this compound-containing regimen, was found to be more resistant to several chemotherapeutic agents and had GSH values 1.77 times higher than a sensitive cell line (AGS) from an untreated patient. nih.gov
The cytotoxicity of this compound is primarily due to its ability to form DNA cross-links, which block DNA replication and transcription, ultimately leading to apoptosis. Consequently, the efficiency of a cell's DNA repair machinery is a critical determinant of its sensitivity to this compound. Enhanced DNA repair capacity can lead to the removal of these drug-induced DNA lesions, thereby promoting cell survival and resistance.
Several DNA repair pathways are implicated in the repair of this compound-induced DNA damage. The homologous recombination (HR) pathway is particularly important for the repair of interstrand cross-links, a major type of lesion induced by this compound. researchgate.net Upregulation of genes and proteins involved in the HR pathway has been observed in this compound-resistant tumors. researchgate.net Additionally, the base excision repair (BER) pathway, which is involved in the repair of single-strand breaks and base damage, may also contribute to resistance. researchgate.net Enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT), while primarily known for its role in repairing damage from other alkylating agents, may also play a role in mitigating the effects of this compound.
Acquired Resistance Mechanisms
Acquired resistance develops in tumor cells that were initially sensitive to this compound following prolonged or repeated exposure to the drug. This type of resistance is often the result of adaptive changes within the tumor cells and their surrounding microenvironment.
Cancer cells can undergo a variety of adaptive changes in response to the selective pressure of long-term this compound treatment. These adaptations can lead to the emergence of a drug-resistant phenotype. One such adaptive response involves alterations in cellular signaling pathways that promote survival and inhibit apoptosis. For example, the upregulation of anti-apoptotic proteins and the activation of pro-survival signaling cascades can render cells less susceptible to the cytotoxic effects of the drug.
The tumor microenvironment (TME), a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM), plays a pivotal role in acquired resistance to this compound. The TME can protect tumor cells from the effects of chemotherapy through various mechanisms.
Stromal cells, such as cancer-associated fibroblasts (CAFs), are key contributors to chemoresistance. CAFs can remodel the ECM by depositing dense networks of proteins like collagen, which can act as a physical barrier, limiting drug penetration into the tumor. crownbio.commdpi.com Additionally, CAFs and other stromal cells secrete a variety of cytokines, chemokines, and growth factors that can promote the survival and proliferation of cancer cells, even in the presence of cytotoxic agents. mdpi.com For example, the secretion of interleukin-6 (IL-6) by stromal cells has been shown to confer resistance to certain chemotherapies. mdpi.com
The ECM itself is a dynamic structure that can influence drug resistance. Alterations in ECM composition and stiffness can impact cell signaling pathways that regulate cell survival and apoptosis. nih.gov The interaction between cancer cells and the ECM can trigger signaling cascades that promote a pro-survival state, thereby reducing the efficacy of this compound.
Strategies to Overcome this compound Resistance at a Mechanistic Level
The development of resistance to this compound remains a significant hurdle in cancer therapy, often leading to treatment failure. elsevierpure.com To counteract this, researchers are exploring various strategies that target the underlying molecular mechanisms of resistance. These approaches aim to restore the sensitivity of cancer cells to this compound by inhibiting the detoxification pathways or by targeting the enhanced DNA repair processes that resistant cells rely on for survival.
Inhibition of Aldehyde Dehydrogenase (ALDH) Activity
Elevated activity of aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform, is a well-established mechanism of this compound resistance. nih.govresearchgate.net This enzyme detoxifies the active metabolite of this compound, aldophosphamide, by oxidizing it to the inactive carboxyphosphamide, thereby preventing the formation of the cytotoxic phosphoramide mustard. aacrjournals.org Consequently, inhibiting ALDH activity presents a direct strategy to reverse this resistance.
Several compounds have been identified as ALDH inhibitors. Disulfiram, a drug historically used for the treatment of alcoholism, has been shown to reverse ALDH-mediated this compound resistance in leukemia and medulloblastoma cell lines. researchgate.netresearchgate.net Studies have demonstrated that the resistance phenotype in cells overexpressing ALDH1 can be reverted by treatment with disulfiram. researchgate.netnih.gov
More recent drug repurposing efforts have identified other potential ALDH1A1 inhibitors. nih.gov Through virtual screening and subsequent in-vitro validation, the FDA-approved drugs raloxifene (B1678788) and bazedoxifene (B195308) were identified as selective and potent inhibitors of ALDH1A1. nih.gov In ALDH1A1-overexpressing lung and pancreatic cancer cell lines, the combination of these drugs with mafosfamide (a pre-activated this compound analog) enhanced the sensitivity to the chemotherapeutic agent. nih.gov
Table 1: Research Findings on ALDH Inhibitors to Overcome this compound Resistance
| Inhibitor | Cell Lines Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Disulfiram | L1210 leukemia, U937 hematopoietic, Medulloblastoma | Reverted resistance phenotype in cells overexpressing ALDH1. | researchgate.netresearchgate.netnih.gov |
| Raloxifene | A549 (lung cancer), MIA PaCa-2 (pancreatic cancer) | Selectively inhibited ALDH1A1 with an IC50 of 2.35 µM; enhanced mafosfamide sensitivity in combination. | nih.gov |
| Bazedoxifene | A549 (lung cancer), MIA PaCa-2 (pancreatic cancer) | Selectively inhibited ALDH1A1 with an IC50 of 4.41 µM; enhanced mafosfamide sensitivity in combination. | nih.gov |
Depletion of Glutathione (GSH) and Inhibition of Glutathione S-Transferase (GST)
Increased intracellular levels of glutathione (GSH) and enhanced activity of glutathione S-transferases (GSTs) are key contributors to this compound resistance. elsevierpure.comnih.gov GSH can directly detoxify the active metabolites of this compound, such as phosphoramide mustard and acrolein. nih.govnih.gov The GST enzymes catalyze the conjugation of GSH to these electrophilic metabolites, facilitating their neutralization and removal from the cell. nih.govacs.org
A primary strategy to overcome this resistance mechanism is the depletion of cellular GSH pools. Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. acs.org Treatment of resistant cells with BSO leads to a significant reduction in intracellular GSH levels. nih.gov Studies in human chronic myeloid leukemia cells (K562) demonstrated that depleting GSH to 10% of control values with BSO resulted in a 5-fold potentiation of this compound's cytotoxicity. nih.gov This increased sensitivity was associated with a 3 to 4 times higher level of DNA interstrand cross-linking, the primary cytotoxic lesion induced by this compound. nih.gov Similarly, sensitizing medulloblastoma cell lines to 4-hydroperoxythis compound (4-HC) has been achieved through GSH depletion with BSO. researchgate.net
These findings suggest that the elevated GSH content in resistant cells plays a crucial role in preventing the formation of DNA cross-links, and depleting GSH can restore the drug's DNA-damaging efficacy. nih.gov
Targeting DNA Repair Pathways
The cytotoxicity of this compound is mediated by the formation of DNA adducts and interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. elsevierpure.com Resistant cancer cells often exhibit enhanced DNA repair capacity, allowing them to efficiently remove these lesions and survive the treatment. elsevierpure.comnih.gov Therefore, inhibiting specific DNA repair pathways is a promising strategy to overcome resistance.
Research has shown that small cell lung cancer cells can resist this compound by activating a specific DNA repair process involving the protein SMYD3 and the E3 ubiquitin ligase RNF113A. sciencedaily.com In mouse models, combining this compound with an inhibitor of SMYD3 effectively halted tumor growth, indicating that disrupting this repair mechanism can restore drug sensitivity. sciencedaily.com
In classical Hodgkin lymphoma (cHL), which is often treated with combination chemotherapies that include this compound, inhibiting DNA repair mechanisms is being explored to overcome drug resistance. ashpublications.org A study on cHL cell lines identified a synergistic effect between this compound and a CHK1 inhibitor (PF477736). ashpublications.org The combination significantly reduced the IC50 of this compound, suggesting that blocking the CHK1-mediated cell cycle checkpoint prevents cells from repairing this compound-induced DNA damage before entering mitosis, thereby enhancing cell death. ashpublications.org
Table 2: Combination Strategies Targeting DNA Repair to Overcome this compound Resistance
| Combination Agent | Cancer Type Studied | Mechanism/Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| SMYD3 Inhibitor | Small Cell Lung Cancer | SMYD3-RNF113A DNA repair pathway | Combination with this compound halted tumor growth in mice. | sciencedaily.com |
| CHK1 Inhibitor (PF477736) | Classical Hodgkin Lymphoma | CHK1 (Cell cycle checkpoint) | Synergistic effect with this compound, reducing the IC50 in L-428 and KMH2 cell lines. | ashpublications.org |
By simultaneously administering this compound with an agent that disables the cell's ability to repair the induced damage, it is possible to overwhelm the cancer cell's defense mechanisms and achieve a more potent therapeutic effect.
Mechanistic Research on Cyclophosphamide Induced Toxicities
Gonadal Toxicity Mechanisms
Cyclophosphamide, a widely utilized alkylating agent in chemotherapy, exerts significant gonadotoxic effects. xiahepublishing.comresearchgate.net These effects are mediated through a series of complex molecular mechanisms that disrupt the normal physiological processes of both male and female reproductive systems. Research into these mechanisms is crucial for understanding and potentially mitigating the reproductive risks associated with this compound treatment.
Male Reproductive System Impairment:
This compound administration has been shown to cause substantial damage to male gonadal tissues, affecting germ cells, Leydig cells, and Sertoli cells. xiahepublishing.comresearchgate.net This damage can lead to a decrease in sperm count and testosterone (B1683101) levels, ultimately impairing male fertility. xiahepublishing.comresearchgate.net The underlying mechanisms of this toxicity are multifaceted, involving direct and indirect cellular damage.
This compound and its metabolites induce significant DNA damage in spermatocytes and germ cells. nih.gov As an alkylating agent, this compound cross-links DNA strands, which inhibits cell division and promotes apoptosis, particularly in rapidly proliferating cells like those in the gonads. xiahepublishing.com This genotoxicity is a primary driver of the observed testicular damage. nih.gov
The metabolism of this compound also generates reactive oxygen species (ROS), leading to a state of oxidative stress within the testicular tissue. xiahepublishing.comresearchgate.netwindows.net The testes are particularly vulnerable to oxidative damage due to their high concentration of polyunsaturated fatty acids. windows.net This oxidative stress contributes to DNA damage, lipid peroxidation, and apoptosis of germ cells. nih.govmdpi.com The production of ROS can overwhelm the tissue's antioxidant defense systems, leading to cellular injury and impaired sperm function. nih.gov Studies have shown that increased oxidative stress is associated with abnormalities in sperm morphology and reduced sperm DNA integrity. nih.gov
| Mechanism | Cellular Target | Observed Effect | References |
|---|---|---|---|
| DNA Alkylation | Spermatocytes and Germ Cells | DNA cross-linking, inhibition of cell division, apoptosis | xiahepublishing.comnih.gov |
| Oxidative Stress | Spermatocytes and Germ Cells | Increased Reactive Oxygen Species (ROS), lipid peroxidation, DNA damage, apoptosis | xiahepublishing.comresearchgate.netnih.govwindows.netmdpi.com |
This compound negatively affects Leydig cells, which are responsible for testosterone production. xiahepublishing.comresearchgate.net This impact can lead to decreased testosterone levels and disrupted steroidogenesis. xiahepublishing.com The drug can cause Leydig cell damage and dysfunction, contributing to hypoandrogenism. xiahepublishing.comnih.gov
Recent research has indicated that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in Leydig cells. nih.gov This process has been shown to be a key mechanism in this compound-induced Leydig cell dysfunction and subsequent impairment of testosterone synthesis. nih.gov Furthermore, studies have demonstrated that this compound treatment decreases the activity of testicular steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. xiahepublishing.com Some studies suggest that long-term follow-up of patients treated with this compound reveals compensated Leydig cell failure, characterized by significantly raised luteinizing hormone responses. nih.govresearchgate.net
| Mechanism | Effect on Leydig Cells | Impact on Steroidogenesis | References |
|---|---|---|---|
| Direct Cytotoxicity | Damage and dysfunction | Decreased testosterone production | xiahepublishing.comresearchgate.net |
| Ferroptosis Induction | Iron-dependent cell death | Impaired testosterone synthesis | nih.gov |
| Enzyme Inhibition | Decreased activity of steroidogenic enzymes | Reduced testosterone levels | xiahepublishing.com |
| Compensated Failure | Long-term dysfunction | Elevated luteinizing hormone | nih.govresearchgate.net |
This compound treatment significantly alters gene expression profiles within male germ cells. oup.com Chronic exposure to the drug predominantly leads to a decrease in the expression levels of genes in pachytene spermatocytes and round spermatids. oup.com These altered genes are involved in critical cellular processes such as DNA repair, posttranslational modification, and antioxidant defense. oup.com
For instance, one study observed that the most common response to chronic this compound exposure was a decrease in the expression of 18 genes in both pachytene spermatocytes and round spermatids, with no effect in elongating spermatids. oup.com These genes were associated with functions like posttranslational modification, DNA synthesis and repair, and cell cycle regulation. oup.com Conversely, in elongating spermatids, drug treatment uniquely increased the transcript levels of 17 genes. oup.com These modifications in gene expression can have adverse consequences on male fertility and the health of subsequent offspring. oup.com Another study identified 299 genes as specific to this compound treatment, which were categorized into clusters of highly down-regulated, highly up-regulated, early up-regulated but later normalized, and moderately up-regulated genes. plos.org
This compound is a prodrug that is metabolized by the liver into active metabolites, primarily phosphoramide (B1221513) mustard and acrolein. nih.govnih.gov While phosphoramide mustard is largely responsible for the drug's anticancer effects through DNA alkylation, both metabolites contribute to its toxicity. nih.govnih.gov
Acrolein is a highly reactive aldehyde that is implicated in many of the toxic side effects of this compound, including testicular damage. nih.govresearchgate.net It induces significant oxidative stress by interfering with the tissue's antioxidant defense system, leading to increased levels of reactive oxygen species and lipid peroxidation. nih.govnih.gov This oxidative damage contributes to germ cell apoptosis and can inhibit testosterone production. nih.gov Phosphoramide mustard, through its DNA cross-linking activity, is a major contributor to the cytotoxic effects on the rapidly dividing germinal epithelium of the testes. nih.gov
| Metabolite | Mechanism of Toxicity | Effect on Testicular Tissue | References |
|---|---|---|---|
| Acrolein | Induction of oxidative stress, interference with antioxidant enzymes | Lipid peroxidation, germ cell apoptosis, inhibition of testosterone production | nih.govnih.govresearchgate.net |
| Phosphoramide Mustard | DNA alkylation and cross-linking | Cytotoxicity to rapidly dividing germ cells, DNA damage | nih.govnih.gov |
Female Reproductive System Impairment (Ovarian Insufficiency):
This compound is highly toxic to the female gonads, causing a progressive and often irreversible depletion of the ovarian follicle reserve. ijdvl.com This can lead to premature ovarian insufficiency, characterized by amenorrhea, low estrogen levels, and elevated follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels. ijdvl.comnih.gov The risk of ovarian failure is correlated with the cumulative dose of this compound and the age of the patient at the time of treatment, with older women being more susceptible. ijdvl.comnih.gov
Cellular Senescence Induction in Ovarian Cells
This compound, a widely utilized chemotherapeutic agent, has been shown to induce premature ovarian insufficiency (POI), with cellular senescence emerging as a key contributing mechanism. nih.govmdpi.com Research indicates that this compound treatment leads to an increase in senescent cells within the ovaries, particularly in the granulosa cells surrounding the oocytes. nih.govmdpi.com This is evidenced by the upregulation of several established cellular senescence markers. nih.govmdpi.com
Studies using mouse models have demonstrated that administration of this compound results in a significant increase in the expression of senescence markers such as p16, p21, p53, and γH2AX in granulosa cells. nih.govmdpi.com Furthermore, an increase in senescence-associated β-galactosidase (SA-β-gal) activity, a hallmark of senescent cells, has been observed in ovarian tissues following this compound exposure. nih.govresearchgate.net This induction of senescence is not limited to animal models, as similar effects have been observed in human granulosa cells treated with this compound in vitro. nih.gov The accumulation of these senescent cells is believed to create a detrimental microenvironment within the ovaries, contributing to follicular depletion and ovarian dysfunction. bioengineer.org
The process of cellular senescence involves a state of irreversible cell growth arrest. nih.gov This response to cellular stress, in the context of this compound exposure, is thought to be a protective mechanism to prevent the proliferation of damaged cells. However, the persistence of these senescent cells and their associated secretory phenotype can lead to chronic inflammation and tissue damage. mdpi.combioengineer.org
Molecular Pathways of Senescence
The induction of cellular senescence by this compound in ovarian cells involves complex molecular pathways. A primary driver is the DNA damage response (DDR). As an alkylating agent, this compound causes DNA damage, which triggers the activation of the DDR pathway. ijdvl.com This, in turn, leads to the activation of key tumor suppressor proteins like p53. nih.gov
Activated p53 can then induce the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21. nih.govresearchgate.net Both p16 and p21 play crucial roles in halting the cell cycle, a defining characteristic of senescence. researchgate.net Research has shown a significant upregulation of p16, p21, and p53 in the granulosa cells of mice with this compound-induced POI. nih.govmdpi.com
Another important aspect of this compound-induced senescence is the senescence-associated secretory phenotype (SASP). mdpi.com Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors. mdpi.com Studies have indicated that factors like interleukin (IL)-6 and transforming growth factor-β1 (TGF-β1) are part of the SASP in this context. mdpi.comnih.gov This inflammatory microenvironment created by the SASP can further contribute to ovarian damage and dysfunction. bioengineer.org
Furthermore, some research suggests the involvement of specific signaling pathways, such as the lncRNA-Meg3-p53-p66Shc pathway in granulosa cells and the activation of MAPK in fibroblasts, as potential molecular mechanisms behind this compound-induced cellular senescence. nih.gov The upregulation of genes related to cellular senescence and associated pathways, including Cdkn1a, Hdac1, E2f3, Ccne1, Jun, Pcna, Smad3, Mapk1, Smad1, Cdkn2cc, Ccne2, Rbl1, Tp53, Myc, Cdk2, and Cdk1, has also been observed following this compound treatment. oup.com
Table 1: Key Genes and Proteins in this compound-Induced Ovarian Cell Senescence
| Category | Molecule | Function in Senescence |
| Tumor Suppressors | p53 | Activates cell cycle arrest and apoptosis in response to DNA damage. nih.gov |
| CDK Inhibitors | p16, p21 | Inhibit cyclin-dependent kinases to enforce cell cycle arrest. nih.govmdpi.com |
| DNA Damage Marker | γH2AX | A marker for DNA double-strand breaks, a trigger for senescence. nih.govmdpi.com |
| SASP Factors | IL-6, TGF-β1 | Pro-inflammatory cytokines secreted by senescent cells. mdpi.comnih.gov |
Hormonal Profile Disturbances
This compound-induced ovarian toxicity manifests in significant disturbances to the hormonal profile, mimicking the changes seen in menopause. ijdvl.com A key indicator of ovarian damage is a decrease in anti-Müllerian hormone (AMH) levels. nih.govresearchgate.net AMH is produced by the granulosa cells of small, growing follicles and is a reliable marker of ovarian reserve. Studies in mice have shown a significant decrease in serum AMH levels after repeated exposure to this compound. researchgate.net
In addition to decreased AMH, this compound treatment often leads to a reduction in estradiol (B170435) (E2) levels. nih.gov This is a direct consequence of follicular damage and the subsequent impairment of estrogen production. nih.gov The decline in estrogen triggers a feedback response from the pituitary gland, resulting in elevated levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). ijdvl.comendocrine-abstracts.org This hormonal imbalance, characterized by low estrogen and high FSH and LH, is a classic sign of ovarian failure. ijdvl.com
Interestingly, some studies have reported an increase in testosterone levels following this compound administration. nih.gov While the exact mechanism is not fully elucidated, it may be related to the disruption of normal follicular development and steroidogenesis.
The table below summarizes the typical hormonal changes observed following this compound-induced ovarian damage.
Table 2: Hormonal Profile Changes with this compound
| Hormone | Change | Implication |
| Anti-Müllerian Hormone (AMH) | Decreased | Diminished ovarian reserve nih.govresearchgate.net |
| Estradiol (E2) | Decreased | Impaired follicular function nih.gov |
| Follicle-Stimulating Hormone (FSH) | Increased | Ovarian failure ijdvl.comendocrine-abstracts.org |
| Luteinizing Hormone (LH) | Increased | Ovarian failure ijdvl.comendocrine-abstracts.org |
| Testosterone | Increased | Disrupted steroidogenesis nih.gov |
These hormonal disturbances are the clinical manifestation of the underlying cellular damage, including senescence and apoptosis, occurring within the ovaries. nih.gov
Cardiotoxicity Mechanisms
Role of Oxidative Stress and Free Oxygen Radicals in Myocardial Damage
A central mechanism underlying this compound-induced cardiotoxicity is the induction of oxidative stress. This state is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the heart's antioxidant defense systems to neutralize them. nih.gov this compound metabolism generates toxic byproducts that lead to the overproduction of ROS within myocardial cells. nih.gov
The brain, which shares some vulnerabilities with the heart regarding oxidative damage, provides insights into these mechanisms. In brain tissue, this compound has been shown to cause GSH depletion and inhibit the activity of crucial antioxidant enzymes. nih.gov This disruption of the endogenous antioxidant pathways, particularly the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of redox homeostasis, exacerbates the damage caused by ROS. nih.gov
Apoptosis in Cardiac Myocytes
Apoptosis, or programmed cell death, is a significant contributor to this compound-induced cardiotoxicity. The generation of ROS by this compound is a key trigger for the intrinsic pathway of apoptosis in cardiac myocytes. nih.gov
The intrinsic, or mitochondrial-mediated, pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). nih.gov this compound-induced ROS can activate pro-apoptotic proteins like Bax, which then translocate to the mitochondria. nih.gov
Upon mitochondrial localization, these pro-apoptotic proteins can lead to mitochondrial outer membrane permeabilization (MOMP). nih.gov This event is a critical point of no return in the apoptotic cascade, as it allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
Once in the cytoplasm, these factors activate a cascade of caspases, which are the executioner enzymes of apoptosis. These caspases then systematically dismantle the cell, leading to the characteristic morphological and biochemical features of apoptosis, ultimately resulting in the death of the cardiac myocyte.
Neurotoxicity and Cognitive Impairment Mechanisms
This compound and its metabolites can cross the blood-brain barrier, leading to a range of neurological complications, including cognitive deficits, anxiety, and motor dysfunction. nih.govresearchgate.net The molecular mechanisms underlying this compound-induced neurotoxicity are multifaceted, involving the induction of oxidative stress, neuroinflammation, apoptosis, and disruption of neurotransmitter systems. nih.govdntb.gov.ua
Induction of Oxidative Stress in Brain Tissues
Oxidative stress is considered a primary mechanism in the pathophysiology of this compound-induced neurotoxicity. nih.gov Brain tissue is particularly susceptible to oxidative damage due to its high oxygen consumption rate and limited antioxidant capacity. nih.gov The this compound metabolite acrolein is a significant contributor to this process, promoting the overproduction of reactive oxygen species (ROS) and lipid peroxidation, which in turn cause cellular damage. nih.gov
This overabundance of ROS leads to oxidative damage to various cellular components, including lipids, DNA, and mitochondria. researchgate.netnih.gov Research has demonstrated that this compound administration leads to a significant increase in markers of oxidative damage, such as malondialdehyde (MDA), and a concurrent depletion of the brain's natural antioxidant defenses. nih.govfrontiersin.org This includes reduced levels of glutathione (B108866) (GSH), a critical antioxidant, and decreased activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.gov Furthermore, this compound has been shown to inhibit the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of redox homeostasis. nih.gov
| Biomarker | Function/Role | Effect of this compound | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage cell structures. | Increased production. | nih.govnih.gov |
| Malondialdehyde (MDA) | Marker of lipid peroxidation and oxidative stress. | Increased levels in the hippocampus. | nih.govfrontiersin.org |
| Glutathione (GSH) | A major endogenous antioxidant. | Depleted levels. | nih.govfrontiersin.org |
| Superoxide Dismutase (SOD) | Antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | Decreased activity. | nih.gov |
| Catalase (CAT) | Antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide. | Decreased activity. | nih.gov |
| Glutathione Peroxidase (GPx) | Antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides. | Decreased activity. | nih.gov |
Neuroinflammation and Cytokine Dysregulation
Neuroinflammation is another critical factor contributing to the neurotoxic effects of this compound. nih.gov This inflammatory response within the central nervous system can exacerbate oxidative stress and contribute to neuronal damage. Studies have shown that this compound administration can lead to an increased expression of pro-inflammatory cytokines in the brain. researchgate.net
Key cytokines implicated in this process include tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), and interleukin-6 (IL-6). researchgate.net These molecules can disrupt the blood-brain barrier, activate microglia, and promote inflammatory cascades that are detrimental to neuronal health. The dysregulation of these cytokines can compromise neuroplasticity and contribute to the cognitive symptoms observed after this compound treatment. researchgate.net For instance, this compound has been found to cause a significant reduction in the Th1-type cytokines (interferon-gamma (IFN-γ) and IL-2) while increasing the Th2-type cytokines (interleukin-4 (IL-4) and interleukin-10 (IL-10)), indicating a damaging shift in the Th1/Th2 balance. nih.gov
| Cytokine | Type | Effect of this compound | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Increased expression. | researchgate.net |
| Interleukin-2 (IL-2) | Pro-inflammatory / Th1-type | Increased expression reported in some studies, decreased in others, indicating complex dysregulation. | researchgate.netnih.gov |
| Interleukin-6 (IL-6) | Pro-inflammatory | Increased expression. | researchgate.net |
| Interferon-gamma (IFN-γ) | Th1-type | Decreased levels. | nih.gov |
| Interleukin-4 (IL-4) | Th2-type | Increased levels. | nih.gov |
| Interleukin-10 (IL-10) | Th2-type | Increased levels. | nih.gov |
Neuronal Apoptosis and Mitochondrial Dysfunction
This compound can induce neuronal cell death through apoptosis, a process of programmed cell death. nih.gov This is primarily initiated through the intrinsic, or mitochondrial-mediated, pathway. nih.govfrontiersin.org The generation of ROS by this compound metabolites plays a crucial role in triggering this cascade, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov
The process involves the activation of pro-apoptotic proteins like Bax and Bak, which create pores in the mitochondrial membrane. nih.gov This leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govfrontiersin.org In the cytosol, cytochrome c binds with apoptotic protease activation factor-1 (APAF-1) and pro-caspase 9 to form the apoptosome, which activates caspase 9. Activated caspase 9 then activates the effector caspase 3, which executes the final stages of apoptosis, leading to cell death. nih.gov Studies have confirmed that this compound treatment elevates the expression of pro-apoptotic proteins such as p53, Bax, and caspase 3, while reducing the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com
| Protein | Family/Role | Effect of this compound | Reference |
|---|---|---|---|
| p53 | Tumor suppressor | Increased expression, promotes apoptosis. | nih.govmdpi.com |
| Bax | Bcl-2 family (Pro-apoptotic) | Increased expression, promotes mitochondrial membrane permeabilization. | nih.gov |
| Bcl-2 | Bcl-2 family (Anti-apoptotic) | Decreased expression, reduces inhibition of apoptosis. | nih.govmdpi.com |
| Cytochrome c | Mitochondrial protein | Released into cytosol, activates caspases. | nih.govfrontiersin.org |
| Caspase 9 | Initiator caspase | Activated by apoptosome formation. | nih.gov |
| Caspase 3 | Effector caspase | Activated by caspase 9, executes apoptosis. | nih.gov |
Disruption of Neurotransmitters and Neurotrophic Factors
The neurotoxic effects of this compound also extend to the disruption of neurotransmitter and neurotrophic factor signaling, which is essential for normal brain function, including learning and memory. nih.govnih.gov Disruption of hippocampal neurogenesis is one of the observed consequences of this compound treatment, contributing to cognitive dysfunction. nih.govfrontiersin.org
Carcinogenesis and Mutagenesis Mechanisms
While an effective anticancer agent, this compound is also a known carcinogen, associated with the development of secondary malignancies. nih.gov This paradoxical effect stems from its fundamental mechanism of action: the induction of DNA damage. nih.gov
DNA Alkylation and Genomic Instability
The primary mechanism by which this compound exerts its cytotoxic and mutagenic effects is through DNA alkylation by its active metabolite, phosphoramide mustard. mdpi.comecronicon.net Alkylating agents work by transferring alkyl groups to DNA bases, creating adducts that disrupt the DNA structure and function. nih.gov This damage can block DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. nih.gov
However, if the DNA damage is not properly repaired, it can lead to mutations during DNA replication, which is the basis of its mutagenic and carcinogenic properties. nih.gov This DNA damage triggers cellular repair mechanisms. nih.gov If the damage is too extensive to be repaired, the tumor suppressor protein p53 is activated, which can induce cell cycle arrest or apoptosis. mdpi.comecronicon.net
The accumulation of unrepaired DNA damage and errors in DNA repair can lead to genomic instability—a state characterized by an increased rate of acquiring genetic alterations. nki.nlcam.ac.uk This is a key enabling characteristic of carcinogenesis. cam.ac.uk Studies show that this compound exposure increases markers of DNA damage and genomic instability, such as DNA fragmentation and the formation of γH2AX and 8-hydroxy-2-deoxyguanosine (8-OHdG) adducts. frontiersin.org The cellular DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) plays a role in protecting cells from the mutagenic effects of this compound by repairing certain types of alkylation damage. nih.gov
| Molecule/Marker | Role/Significance | Mechanism Related to this compound | Reference |
|---|---|---|---|
| Phosphoramide Mustard | Active metabolite | The primary DNA alkylating agent. | mdpi.com |
| DNA Adducts | Form of DNA damage | Formed by alkylation, block replication and transcription. | nih.gov |
| p53 | Tumor suppressor protein | Activated by DNA damage; can induce apoptosis or cell cycle arrest. | mdpi.comecronicon.net |
| γH2AX | DNA damage marker | Increased expression indicates the presence of DNA double-strand breaks. | frontiersin.org |
| 8-OHdG | Oxidative DNA damage marker | Increased levels indicate oxidative stress-induced DNA lesions. | frontiersin.org |
| AGT | DNA repair protein | Protects against mutagenesis by repairing O6-alkylguanine adducts. | nih.gov |
Chromosomal Aberrations
This compound is recognized for its genotoxic effects, leading to a range of chromosomal abnormalities. frontiersin.org Research has demonstrated that exposure to this compound can induce both structural and numerical chromosomal aberrations in bone marrow cells. ekb.eg The types of structural aberrations observed include chromatid breaks, chromosome breaks, fragments, and deletions. frontiersin.orgfrontiersin.org Studies in animal models, specifically rats, have shown a significant increase in the frequency of these aberrations following this compound administration. ekb.egwaocp.org
The mutagenic activity of this compound is attributed to its alkylating metabolites, which can interact with DNA, leading to damage. waocp.org This interaction can result in various forms of chromosomal damage, including gaps, breaks, deletions, and even more complex rearrangements like tetraploidy and multiple aberrations. frontiersin.org The induction of these chromosomal changes is a key aspect of its cytotoxic mechanism against cancer cells but also underlies its toxic effects on healthy, rapidly dividing cells, such as those in the bone marrow. frontiersin.orgekb.eg
Investigations into the protective effects of other agents have further elucidated the mechanisms of this compound-induced chromosomal damage. For instance, the co-administration of certain compounds has been shown to reduce the frequency of this compound-induced aberrations, suggesting that the damage is, at least in part, mediated by pathways that can be therapeutically modulated. ekb.egwaocp.org The chromosomal aberration assay is a standard method used to evaluate the genotoxic potential of this compound and the protective effects of potential ameliorating agents. frontiersin.org
Hemorrhagic Cystitis Pathogenesis: Role of Acrolein
Hemorrhagic cystitis is a significant toxicity associated with this compound therapy, and its pathogenesis is primarily attributed to the metabolite acrolein. nih.govmedscape.com this compound itself is not the direct urotoxic agent; it is metabolized in the liver to active compounds, including acrolein, which is then excreted in the urine. medscape.comspandidos-publications.com The accumulation of acrolein in the bladder leads to irritation and damage to the urothelium, the lining of the bladder. medscape.comresearchgate.net
The mechanism of acrolein-induced bladder injury is multifaceted. Acrolein has a reactive unsaturated aldehyde group that can directly cleave proteins and cause DNA strand breaks, leading to cell death. nih.gov This direct cytotoxic effect results in ulceration of the bladder lining, exposing the underlying blood vessels and leading to bleeding. spandidos-publications.comnih.gov In mouse models, this compound-induced hemorrhagic cystitis is characterized by apoptosis and necrosis of urothelial cells. nih.gov
Beyond its direct effects, acrolein also instigates a robust inflammatory response. It triggers the production of reactive oxygen species (ROS) and nitric oxide within the uroepithelial cells. nih.gov This increase in oxidative stress damages cellular components like lipids and proteins and causes further DNA damage. nih.gov The DNA damage can lead to the overactivation of the DNA repair enzyme poly(adenosine diphosphate-ribose) polymerase (PARP), which in turn depletes cellular energy stores (nicotinamide-adenine dinucleotide and adenosine (B11128) triphosphate), culminating in necrotic cell death. nih.gov The inflammatory cascade also involves the activation of transcription factors such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), as well as the release of various cytokines. nih.gov
The central role of acrolein is underscored by the effectiveness of the uroprotective agent mesna (B1676310) (2-mercaptoethane sulfonate sodium). nih.gov Mesna is a thiol compound that binds to and neutralizes acrolein in the bladder, thereby preventing its contact with the urothelium and mitigating the risk of hemorrhagic cystitis. nih.govspandidos-publications.comnih.gov Studies involving the direct intravesical administration of acrolein in mice have successfully replicated the features of hemorrhagic cystitis, providing direct evidence of its causative role. bjournal.orgscielo.br
| Key Mediator | Mechanism of Action in Hemorrhagic Cystitis | Cellular Consequence |
| Acrolein | Direct cleavage of proteins and DNA strands. nih.gov | Apoptosis and necrosis of urothelial cells. nih.gov |
| Increases reactive oxygen species (ROS) and nitric oxide production. nih.gov | Oxidative stress, lipid peroxidation, protein oxidation. nih.gov | |
| Activates inflammatory transcription factors (NF-κB, AP-1). nih.gov | Release of inflammatory cytokines. nih.gov | |
| Poly(ADP-ribose) polymerase (PARP) | Overactivation in response to DNA damage. nih.gov | Depletion of cellular ATP and NAD+, leading to necrotic cell death. nih.gov |
Myelosuppression Mechanisms: Impact on Hematopoietic Stem Cells
Myelosuppression, or bone marrow suppression, is a common and dose-limiting toxicity of this compound. nih.gov The mechanism primarily involves direct cytotoxicity to hematopoietic stem cells (HSCs) and their progenitors. nih.govnih.gov These rapidly dividing cells are highly susceptible to the effects of alkylating agents like this compound. frontiersin.org
In addition to its direct effects on HSCs, this compound can also impact the bone marrow microenvironment, which is crucial for supporting normal hematopoiesis. nih.gov While the precise mechanisms are complex, this can involve interactions with cells and factors that regulate blood cell formation. nih.gov Interestingly, some research suggests that following the initial suppressive phase, this compound can induce the mobilization of hematopoietic stem cells from the bone marrow into circulation. nih.gov Furthermore, bone marrow harvested after this compound treatment has been shown to yield a higher number of precursor dendritic cells in vitro, which are capable of functional antigen presentation. nih.gov
The myelosuppressive effects of this compound are a key component of its therapeutic action in certain contexts, such as in conditioning regimens for bone marrow transplantation. However, in most chemotherapeutic applications, it represents a significant toxicity that limits the ability to deliver effective doses of the drug. nih.gov The evaluation of myelosuppression often involves monitoring peripheral blood cell counts and, in more detailed analyses, assessing the hematopoietic stem cell population and bone marrow reserve. nih.gov
| Affected Cell Population | Impact of this compound | Consequence |
| Hematopoietic Stem Cells (HSCs) | Direct cytotoxicity and irreparable damage. nih.govnih.govallenpress.com | Rapid decrease in HSC numbers in bone marrow and spleen. allenpress.com |
| Myeloid Progenitors | Direct cytotoxicity. nih.gov | Reduced production of mature blood cells. nih.gov |
| Bone Marrow Stroma | Alteration of the microenvironment. nih.gov | Disruption of normal hematopoietic regulation. nih.gov |
Advanced Research on Cyclophosphamide Analogs and Combination Strategies
Mechanistic Basis of Cyclophosphamide in Combination Therapies
This compound is frequently used in combination with other anticancer agents, and a growing body of research is dedicated to understanding the mechanistic basis for its synergistic effects. These combinations often lead to improved therapeutic outcomes compared to single-agent therapy.
When combined with other chemotherapeutic agents, this compound can enhance antitumor efficacy through several mechanisms. One important mechanism is the creation of an environment conducive to homeostatic lymphoproliferation, which can be beneficial for subsequent immunotherapy. researchgate.net The administration of reduced glutathione (B108866) has been shown to protect against this compound-induced bladder damage without impairing its antitumor activity. nih.gov
A novel immunomodulator, BCH-1393, has demonstrated synergistic antitumor activity when combined with subtherapeutic doses of this compound in preclinical models of breast and colon cancer. nih.gov This combination led to significant inhibition of tumor outgrowth and suppression of established tumor growth. nih.gov
The following table highlights synergistic mechanisms of this compound with other agents:
| Combination Agent | Synergistic Mechanism | Reference(s) |
|---|---|---|
| Anti-4-1BB | Creates an environment for homeostatic lymphoproliferation and enhances the expansion of tumor-specific CD8+ T cells. | researchgate.net |
| Reduced Glutathione | Protects against this compound-induced urotoxicity without compromising antitumor efficacy. | nih.gov |
| BCH-1393 | Significantly inhibits tumor outgrowth and suppresses the growth of established tumors. | nih.gov |
This compound has well-documented immunomodulatory properties that can enhance the efficacy of various immunotherapies. mdpi.com One of the key mechanisms is the depletion of regulatory T cells (Tregs), which are immunosuppressive cells that can hinder antitumor immune responses. nih.govbegellhouse.com By reducing the number and function of Tregs, this compound can create a more favorable tumor microenvironment for the activity of immune checkpoint inhibitors and cancer vaccines. mdpi.comnih.gov
In combination with an anti-PD-1 antibody, this compound has been shown to induce potent antitumor vaccine effects. nih.gov This combination leads to a synergistic increase in vaccine-induced tumor-infiltrating CD8+ T cells while decreasing the number of infiltrating Tregs. nih.gov Furthermore, this compound can trigger immunogenic cell death (ICD), a form of cancer cell death that stimulates an antitumor immune response. mdpi.com It also promotes the release of type I interferons, which play a crucial role in antitumor immunity. mdpi.com
Preconditioning with a single low dose of this compound has been shown to enhance the efficacy of oncolytic virus-based cancer vaccination by modulating the kinetics of the vaccine-specific immune responses. bmj.com This approach can potentiate specific cellular immunity in an antigen-restricted manner. bmj.com The combination of this compound with immunotherapy holds great promise for improving clinical outcomes in a variety of cancers. mdpi.com
Research on Protective Agents and Mitigation Strategies for Toxicity
This compound, a cornerstone of many chemotherapy regimens, exerts its therapeutic effects through the alkylation of DNA, leading to cell death. However, its non-specific action also results in significant toxicity to healthy tissues. This has spurred extensive research into protective agents and strategies to mitigate these adverse effects, thereby improving the therapeutic index of this compound. Advanced studies are exploring a variety of approaches, from molecular interventions to the use of cellular senolytics, to shield vulnerable organs from this compound-induced damage.
Molecular Mechanisms of Neuroprotection
The neurotoxicity associated with this compound can manifest as cognitive deficits, anxiety, and motor dysfunction. nih.govnih.gov The underlying molecular mechanisms are multifaceted and include oxidative stress, neuroinflammation, and apoptosis. nih.govnih.gov
This compound administration has been shown to disrupt the delicate balance of brain neurotransmitters and neurotrophic factors. nih.gov A primary driver of this neurotoxicity is the induction of oxidative stress . nih.gov The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition. nih.govresearchgate.net this compound and its metabolites can lead to an overproduction of reactive oxygen species (ROS), which in turn causes lipid peroxidation, DNA damage, and mitochondrial dysfunction. nih.govresearchgate.net This oxidative onslaught is exacerbated by the depletion of endogenous antioxidants such as glutathione (GSH). nih.gov
Neuroinflammation is another critical component of this compound-induced neurotoxicity. nih.gov The inflammatory cascade is initiated by the activation of various pro-inflammatory mediators, contributing to neuronal damage and dysfunction. researchgate.net This inflammatory environment can further potentiate oxidative stress, creating a vicious cycle of neuronal injury.
Finally, this compound can trigger apoptosis , or programmed cell death, in neuronal cells. nih.gov This process is a key contributor to the neuronal loss and subsequent cognitive and motor deficits observed with this compound treatment.
Preclinical studies have identified several promising neuroprotective agents that target these molecular pathways. These agents often possess antioxidant and anti-inflammatory properties, helping to counteract the damaging effects of this compound on the central nervous system.
| Protective Agent Category | Proposed Mechanism of Action | Reference |
| Antioxidants | Scavenge reactive oxygen species (ROS), replenish endogenous antioxidants (e.g., glutathione). | nih.gov |
| Anti-inflammatory Agents | Inhibit the production and signaling of pro-inflammatory cytokines. | researchgate.net |
| Apoptosis Inhibitors | Modulate apoptotic pathways to prevent neuronal cell death. | nih.gov |
Antioxidant and Anti-inflammatory Approaches for Gonadal and Cardiac Protection
This compound's toxicity extends to the gonads and the heart, with oxidative stress and inflammation being central to the damage. icar.org.inbio-conferences.orgnih.gov
In the gonads , this compound can lead to infertility in both males and females. icar.org.inresearchgate.net This is largely attributed to the induction of oxidative stress in testicular and ovarian tissues. icar.org.inresearchgate.net The toxic metabolites of this compound, acrolein and phosphoramide (B1221513) mustard, are major inducers of oxidative damage. icar.org.in Research has shown that various antioxidant compounds can ameliorate this damage. For instance, taxifolin, a natural flavonoid, has been demonstrated to protect against this compound-induced testicular injury by reducing oxidative stress markers, suppressing pro-inflammatory cytokines, and decreasing apoptosis. nih.gov Similarly, syringic acid has shown promise in protecting against ovarian damage by mitigating oxidative stress and inflammation. nih.govresearchgate.net
Cardiotoxicity is a dose-limiting side effect of this compound. nih.govnih.gov The mechanisms involve oxidative and nitrative stress, leading to cardiomyocyte inflammation, altered calcium homeostasis, and programmed cell death. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways are key molecular targets in the effort to protect the heart. nih.gov A variety of natural and synthetic compounds with antioxidant and anti-inflammatory properties have been investigated for their cardioprotective effects. These include curcumin, capsaicin, and flavocoxid, which have been shown to mitigate this compound-induced cardiac damage by reducing oxidative stress and inflammation. bio-conferences.orgnih.govinteresjournals.orgmdpi.com
| Protective Agent | Target Organ | Mechanism of Action | Key Findings | Reference |
| Taxifolin | Testis | Antioxidant, Anti-inflammatory, Anti-apoptotic | Improved sperm parameters and testosterone (B1683101) levels; reduced oxidative stress and inflammation. | nih.gov |
| Syringic Acid | Ovary | Antioxidant, Anti-inflammatory | Reduced oxidative stress and inflammatory markers in ovarian tissue. | nih.govresearchgate.net |
| Curcumin | Heart | Antioxidant, Anti-inflammatory | Modulated the release of inflammatory endocoids and restored oxidant/antioxidant balance. | bio-conferences.orginteresjournals.org |
| Capsaicin | Heart | Antioxidant, Anti-inflammatory | Reduced oxidative damage and minimized the release of inflammatory cytokines. | mdpi.com |
| Flavocoxid | Heart | Antioxidant, Anti-inflammatory | Mitigated cardiac toxicity by targeting the GM-CSF/NF-κB signaling pathway. | nih.gov |
Hormonal Modulation for Ovarian Preservation
A significant concern for female patients undergoing this compound therapy is the risk of premature ovarian failure and subsequent infertility. nih.gov Hormonal modulation, primarily through the use of gonadotropin-releasing hormone (GnRH) agonists, has emerged as a promising strategy for ovarian preservation. nih.govnih.gov
The primary mechanism by which GnRH agonists are thought to protect the ovaries is by inducing a state of reversible "medical castration." umich.edu Continuous administration of a GnRH agonist suppresses the hypothalamic-pituitary-ovarian axis, leading to a prepubertal hormonal environment with low levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govumich.edu This ovarian suppression is believed to make the follicles less susceptible to the cytotoxic effects of this compound. nih.gov
In addition to ovarian suppression, other potential mechanisms of GnRH agonist-mediated protection include a reduction in ovarian blood flow, which would decrease the delivery of this compound to the ovaries. nih.gov There is also evidence to suggest that GnRH agonists may have direct protective effects on the ovary via GnRH receptors found on human granulosa cells. umich.eduoup.com
A meta-analysis of studies investigating the use of GnRH agonists in patients receiving this compound found a significant protective effect on ovarian function. nih.gov Co-treatment with GnRH agonists has been shown to decrease the rate of follicular decline and the total number of primordial follicles lost during chemotherapy. nih.govoup.com
| Intervention | Proposed Mechanism | Outcome | Reference |
| GnRH Agonist Co-treatment | Suppression of the hypothalamic-pituitary-ovarian axis, decreased ovarian blood flow, direct ovarian effects. | Preservation of ovarian function, reduced follicular depletion. | nih.govnih.govumich.eduoup.com |
Cellular Senolytics in Mitigating Ovarian Injury
Recent research has highlighted the role of cellular senescence in this compound-induced ovarian injury. nih.gov Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including chemotherapy. nih.gov Senescent cells can accumulate in tissues and contribute to aging and disease through the secretion of a pro-inflammatory cocktail of molecules known as the senescence-associated secretory phenotype (SASP).
Studies have shown that this compound can induce senescence in the granulosa cells of the ovaries. nih.govmdpi.com This accumulation of senescent cells is thought to contribute to the decline in ovarian function and the depletion of the follicular reserve. nih.gov
This has led to the investigation of senolytics , a class of drugs that selectively eliminate senescent cells, as a potential strategy to mitigate this compound-induced ovarian damage. nih.gov The combination of dasatinib (B193332) and quercetin (B1663063) is a well-studied senolytic cocktail. nih.govnih.gov In preclinical models of this compound-induced primary ovarian insufficiency, treatment with dasatinib and quercetin was found to abrogate the expression of cellular senescence markers in granulosa cells. nih.govmdpi.com This intervention partially rescued the number of primordial and primary follicles and improved the response to ovulation induction and fertility. nih.gov
These findings suggest that targeting cellular senescence with senolytics could be a promising therapeutic approach to protect the ovaries from the damaging effects of this compound. nih.gov
| Senolytic Agent(s) | Key Senescence Markers Affected | Observed Protective Effects in Ovarian Injury | Reference |
| Dasatinib and Quercetin | p16, p21, p53, γH2AX | Abrogated expression of senescence markers in granulosa cells, partially rescued primordial and primary follicle numbers, improved ovulation and fertility. | nih.govmdpi.com |
Methodological Approaches in Cyclophosphamide Research
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of cyclophosphamide's active metabolites, bypassing the complexities of systemic metabolism.
Cancer cell lines are fundamental tools for elucidating the antineoplastic mechanisms of this compound and for studying the development of drug resistance. By exposing these cells to active metabolites like 4-hydroperoxythis compound (4-HC), researchers can directly observe effects on cell viability, proliferation, and death pathways.
Studies have utilized various cell lines to uncover specific mechanisms. For instance, research on GL261 and 4T1 tumor cell lines revealed that this compound treatment can induce ferroptosis, a form of iron-dependent cell death. frontiersin.org This was evidenced by suppressed cell viability accompanied by an accumulation of intracellular iron and reactive oxygen species (ROS), and reduced glutathione (B108866) levels. frontiersin.org The murine 4T1 mammary carcinoma cell line has also been used in cell viability assays to evaluate the cytotoxic effects of this compound in combination with other agents. nih.gov
A significant area of research involves understanding resistance. Human medulloblastoma cell lines have been used to demonstrate that resistance to 4-HC can be mediated by multiple factors, including elevated levels of aldehyde dehydrogenase (ALDH) and glutathione (GSH). researchgate.net Similarly, a Yoshida sarcoma cell line (YR/cyclo) developed for decreased sensitivity to this compound showed cross-resistance to phosphoramide (B1221513) mustard, the ultimate alkylating agent. nih.gov This resistance was linked to increased activity of glutathione S-transferase and higher levels of its cosubstrate, glutathione, which deactivate the drug's damaging metabolites. nih.gov
Table 1: Examples of Cancer Cell Lines in this compound Research
| Cell Line | Cancer Type | Research Focus | Key Findings |
|---|---|---|---|
| GL261 & 4T1 | Glioma & Breast Cancer | Mechanism of Action | Induces ferroptosis through iron accumulation and reduced glutathione. frontiersin.org |
| Human Medulloblastoma Lines (e.g., Daoy) | Medulloblastoma | Drug Resistance | Resistance associated with high levels of aldehyde dehydrogenase (ALDH) and glutathione (GSH). researchgate.net |
| Yoshida Sarcoma (YR/cyclo) | Sarcoma | Drug Resistance | Resistance linked to increased glutathione S-transferase activity and elevated glutathione. nih.gov |
| 4T1 | Mammary Carcinoma | Cytotoxicity | Used in cell viability assays (e.g., Cell Counting Kit-8) to assess cytotoxic effects. nih.gov |
To investigate the well-documented immunomodulatory properties of this compound, a variety of sophisticated immune cell assays are utilized. These assays measure the drug's influence on the function, proliferation, and survival of different immune cell populations.
Proliferation and Cytotoxicity Assays: Carboxyfluorescein succinimidyl ester (CFSE) labeling is a common method to track the proliferation of T cells. nih.gov Assays using this technique have shown that dendritic cells (DCs) from this compound-treated mice are more potent at inducing T-cell proliferation. nih.gov The TUNEL assay, which detects DNA fragmentation, has been used to demonstrate that this compound enhances apoptosis in regulatory T cells (Tregs), a key mechanism of its immune-enhancing effect. ashpublications.org
Functional Assays: The mixed lymphocyte reaction (MLR) assay is used to assess the allostimulatory capacity of antigen-presenting cells. In these assays, DCs from this compound-treated mice were found to induce greater activation and IFN-γ secretion in both CD4+ and CD8+ T cells compared to DCs from untreated mice. nih.gov Furthermore, ELISpot and flow cytometry assays are employed to quantify cytokine-secreting cells, showing, for example, a significant increase in IFN-γ-secreting CD8+ T cells following certain this compound regimens. mdpi.com
In Vivo Proliferation Analysis: To study cell proliferation within a living organism, BrdU incorporation assays are performed. This technique has been used to show that this compound treatment decreases the homeostatic proliferation of Tregs in vivo. ashpublications.org
Table 2: Common Immune Cell Assays in this compound Research
| Assay Type | Purpose | Immune Cells Studied | Typical Finding |
|---|---|---|---|
| CFSE Proliferation Assay | Measures cell division | T Lymphocytes | Increased T-cell proliferation stimulated by DCs from CTX-treated mice. nih.gov |
| TUNEL Assay | Detects apoptosis | Regulatory T cells (Tregs) | CTX increases apoptosis in the Treg population. ashpublications.org |
| Mixed Lymphocyte Reaction (MLR) | Assesses T-cell activation by antigen-presenting cells | T cells, Dendritic Cells (DCs) | DCs from CTX-treated mice show enhanced T-cell activation and IFN-γ secretion. nih.gov |
| BrdU Incorporation Assay | Measures in vivo cell proliferation | Regulatory T cells (Tregs) | CTX decreases the homeostatic proliferation of Tregs. ashpublications.org |
| ELISpot / Flow Cytometry | Quantifies cytokine-producing cells | T Lymphocytes | Increased frequency of IFN-γ-secreting CD8+ T cells. mdpi.com |
In Vivo Preclinical Models for Translational Research
In vivo models are indispensable for studying the systemic effects of this compound, including its metabolism, anti-tumor efficacy, immunomodulation, and toxicity, in a whole-organism context.
Mice are the most widely used preclinical models in this compound research due to their genetic tractability and the availability of various strains and tumor models.
Immunosuppression and Myelosuppression Models: Specific mouse strains are used to create models of this compound-induced side effects. In C57BL/6 mice, high-dose this compound is used to establish models of bone marrow suppression, characterized by significant declines in white and red blood cell counts and destruction of thymus and spleen architecture. nih.gov Balb/c mice are frequently used to create models of general immunosuppression, where a single high dose of the drug leads to temporary but significant changes in both cellular and humoral immunity parameters. labanimalsjournal.ruresearchgate.net
Anti-Tumor Immunity Models: Tumor-bearing mice are critical for evaluating the therapeutic effects of this compound. In mice bearing K1735 melanoma, this compound treatment was shown to increase the presence of mature dendritic cells, NK cells, and IFN-γ positive cells within the tumor, particularly in smaller tumors. nih.gov The syngeneic CT26 colon carcinoma model has been used to demonstrate that low-dose this compound can effectively reduce the frequency of immunosuppressive intratumoral Tregs. mdpi.com
Table 3: Murine Models in this compound Research
| Mouse Strain | Research Application | Key Findings |
|---|---|---|
| C57BL/6 | Myelosuppression Model | High-dose CTX leads to reduced WBC/RBC counts and damage to thymus and spleen. nih.gov |
| Balb/c | Immunosuppression Model | A single high dose causes temporary alterations in T- and B-lymphocyte populations. labanimalsjournal.ruresearchgate.net |
| Tumor-bearing mice (K1735 melanoma) | Anti-Tumor Immunity | CTX increases beneficial immune cells (DCs, NK cells) among tumor-infiltrating lymphocytes. nih.gov |
| CT26 Colon Carcinoma Model | Anti-Tumor Immunity | Low-dose CTX reduces the frequency of immunosuppressive Tregs in the tumor. mdpi.com |
While murine models are used to study general toxicity, both mice and rats are employed in specific models designed to investigate this compound-induced damage to particular organs through histopathological analysis.
Male Wister rats have been used to study multi-organ toxicity. In these models, administration of this compound resulted in observable pathological changes in the liver, lungs, kidneys, spleen, and testes. sysrevpharm.org Repeated dosing was found to induce fibrosis in these organs and exacerbate testicular injury, characterized by empty seminiferous tubules. sysrevpharm.orgresearchgate.net
Swiss Albino mice are also used for detailed toxicological studies. Following this compound administration, histopathological examination has revealed significant damage to the liver and kidneys. nih.gov Observed liver damage includes hepatocyte necrosis, particularly around the central veins. In the kidneys, the drug can cause tubular necrosis and inflammatory cell infiltration. nih.gov These models are vital for understanding the dose-dependent toxic effects of the drug on healthy tissues.
Table 4: Rodent Models for Organ-Specific Toxicity
| Rodent Model | Organ(s) Studied | Key Histopathological Findings |
|---|---|---|
| Male Wister Rats | Liver, Lungs, Kidneys, Spleen, Testes | Pathological changes including necrosis; fibrosis with repeated doses; testicular injury. sysrevpharm.orgresearchgate.net |
| Swiss Albino Mice | Liver, Kidneys | Hepatocyte necrosis around central veins; renal tubular necrosis and inflammatory infiltration. nih.gov |
Advanced Omics and Molecular Biology Techniques
Transcriptome profiling and gene expression analysis have become crucial tools for understanding the molecular mechanisms of this compound action and resistance. These techniques allow for a global assessment of how this compound treatment alters gene expression in both tumor cells and the host's immune system.
RNA sequencing (RNA-seq) and microarray analyses are primary methods used to investigate the transcriptomic effects of this compound. Studies have utilized these techniques to identify gene expression signatures associated with response and resistance to this compound-based therapies. For instance, RNA-seq analysis of different tumor models treated with metronomic this compound revealed that the drug's immunogenic actions and gene responses are dependent on the tumor type, mouse host, and treatment schedule. genelibs.com In a study on patients receiving high-dose this compound before stem cell transplantation, microarray analysis identified 299 genes specifically altered by the treatment. plos.orgresearchgate.net These genes were categorized into clusters of highly down-regulated, highly up-regulated, early up-regulated then normalized, and moderately up-regulated genes, providing insights into the chronological cascade of gene expression changes. plos.orgresearchgate.net
Key research findings from these transcriptomic studies include the down-regulation of genes involved in immune activation and graft rejection, such as CD3, CD28, and CTLA4, and the up-regulation of immune-related receptor genes like IL1R2 and IL18R1. plos.orgresearchgate.net Furthermore, in vitro studies on breast cancer (MCF-7) and lymphoma (H9) cell lines showed that this compound treatment led to the down-regulation of GAPDH and ERBB2 genes, while KRT19 gene expression was up-regulated. ekb.eg Such analyses help in identifying potential biomarkers for treatment response and novel therapeutic targets to overcome resistance.
Interactive Data Table: Gene Expression Changes Induced by this compound
| Gene | Regulation | Biological Process | Reference |
|---|---|---|---|
| CD3, CD28, CTLA4 | Down-regulated | Immune activation, graft rejection | plos.org, researchgate.net |
| IL1R2, IL18R1 | Up-regulated | Immune response | plos.org, researchgate.net |
| GAPDH, ERBB2 | Down-regulated | Cellular metabolism, signal transduction | ekb.eg |
| KRT19 | Up-regulated | Cytoskeletal organization | ekb.eg |
| ANGPTL1 | Highly expressed | Angiogenesis | plos.org, researchgate.net |
| c-JUN | Unaffected | Transcription factor, cell proliferation | plos.org, researchgate.net |
Proteomics and metabolomics offer powerful approaches to dissect the complex biochemical pathways affected by this compound. These "omics" technologies provide a functional readout of the cellular state by quantifying proteins and small-molecule metabolites, respectively.
Mass spectrometry (MS)-based techniques are central to both proteomics and metabolomics research in the context of this compound. Tandem mass spectrometry (MS/MS) has been instrumental in characterizing the fragmentation pathways of this compound and its major metabolites. nih.gov This detailed structural information is vital for accurately identifying and quantifying these compounds in biological samples. Liquid chromatography-mass spectrometry (LC-MS) is a widely used platform for both targeted and untargeted analysis of this compound and its metabolites in various biological matrices, including plasma and urine. nih.govresearchgate.net
Proteomic studies can identify changes in protein expression and post-translational modifications that occur in response to this compound, revealing mechanisms of action and resistance. Metabolomic analyses, on the other hand, can map the metabolic fate of this compound and its impact on endogenous metabolic pathways. For example, LC-MS has been employed to screen for this compound-DNA adducts, providing direct evidence of the drug's genotoxic activity at the molecular level. nih.gov The integration of proteomic and metabolomic data can provide a comprehensive understanding of the systems-level response to this compound treatment.
Flow cytometry is an indispensable tool for dissecting the immunomodulatory effects of this compound. This high-throughput technique allows for the rapid and quantitative analysis of multiple characteristics of individual cells within a heterogeneous population, making it ideal for studying the complex cellular composition of the immune system.
In this compound research, flow cytometry is extensively used to phenotype various immune cell subsets, including T cells, B cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). By using fluorescently-labeled antibodies against specific cell surface and intracellular markers, researchers can precisely identify and quantify different immune cell populations and assess their activation status, proliferation, and cytokine production.
Studies have shown that this compound can selectively deplete regulatory T cells (Tregs), thereby enhancing anti-tumor immune responses. Flow cytometry is critical for monitoring the dynamics of Tregs and other immune cell populations in both preclinical models and clinical settings. This information is crucial for optimizing the dose and schedule of this compound to achieve the desired immunomodulatory effects while minimizing immunosuppression.
As an alkylating agent, the primary mechanism of action of this compound involves the induction of DNA damage in rapidly dividing cells. A variety of assays are employed to detect and quantify this genotoxic effect.
The single-cell gel electrophoresis or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. nih.govresearchgate.netnih.govfrontiersin.org Following treatment with this compound, cells are embedded in agarose, lysed, and subjected to electrophoresis. frontiersin.org Damaged DNA, containing breaks, migrates further towards the anode, forming a "comet tail" whose intensity is proportional to the amount of DNA damage. researchgate.netfrontiersin.org The Comet assay has been used to demonstrate a dose-dependent increase in DNA damage in various cell types exposed to this compound. nih.gov
The micronucleus test is another widely used method to assess chromosomal damage. frontiersin.orgnih.gov Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells is an indicator of genotoxic exposure.
Assays that measure the formation of specific DNA adducts provide direct evidence of this compound's interaction with DNA. nih.govnih.govnih.govumn.edu These assays often involve the use of liquid chromatography-mass spectrometry (LC-MS) to detect and quantify specific adducts, such as the interstrand crosslink G-NOR-G. nih.govnih.govumn.edu The level of DNA adducts can be correlated with the cytotoxic and therapeutic effects of the drug.
Immunofluorescence staining for gamma-H2AX (γH2AX) , a phosphorylated form of the histone H2AX, is a sensitive marker for DNA double-strand breaks. frontiersin.orgoup.com Following DNA damage, H2AX is rapidly phosphorylated at the sites of breaks, forming nuclear foci that can be visualized and quantified by microscopy. The γH2AX assay has been used to demonstrate that this compound induces DNA double-strand breaks in a dose-dependent manner. oup.com
Interactive Data Table: Common DNA Damage Assays in this compound Research
| Assay | Principle | Endpoint Measured | Reference |
|---|---|---|---|
| Comet Assay | Single-cell gel electrophoresis | DNA strand breaks | nih.gov, nih.gov |
| Micronucleus Test | Cytokinesis-block method | Chromosomal damage (micronuclei) | frontiersin.org, nih.gov |
| DNA Adduct Analysis (LC-MS) | Mass spectrometry | Specific DNA adducts (e.g., G-NOR-G) | nih.gov, nih.gov |
| γH2AX Immunofluorescence | Antibody-based detection | DNA double-strand breaks | oup.com, frontiersin.org |
Molecular imaging techniques are increasingly being utilized in this compound research to non-invasively monitor drug distribution, target engagement, and therapeutic response in vivo. These methods provide valuable spatial and temporal information that complements the molecular data obtained from omics and other in vitro assays.
Positron Emission Tomography (PET) is a highly sensitive imaging modality that can be used to track the biodistribution of radiolabeled this compound or its metabolites. This allows researchers to visualize where the drug accumulates in the body and to quantify its uptake in tumors and other tissues. PET imaging can also be used to assess treatment response by measuring changes in tumor metabolism, for example, using the glucose analog 18F-fluorodeoxyglucose (FDG).
Fluorescence imaging is another powerful tool for studying the effects of this compound at the cellular and tissue level. By using fluorescent probes that are sensitive to specific biological processes, such as apoptosis or oxidative stress, researchers can visualize the cellular response to this compound treatment in real-time. Advanced microscopy techniques, such as confocal and multiphoton microscopy, can provide high-resolution images of these processes within living tissues.
Pharmacokinetic and Pharmacogenomic Methodologies
The clinical efficacy and toxicity of this compound are highly variable among individuals, which can be attributed to differences in its pharmacokinetic (PK) and pharmacogenomic (PGx) profiles. nih.govtandfonline.com
Pharmacokinetic (PK) studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its numerous metabolites. clinpgx.orgmdpi.comnih.govaacrjournals.orgsemanticscholar.org Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound and its metabolites in biological fluids such as plasma and urine. semanticscholar.org These studies are essential for understanding the time course of drug and metabolite concentrations in the body and for establishing relationships between drug exposure and clinical outcomes. mdpi.comnih.gov
Pharmacogenomic (PGx) studies focus on identifying genetic variations that influence an individual's response to this compound. nih.govtandfonline.comnih.gov this compound is a prodrug that requires bioactivation by cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to its active metabolite, 4-hydroxythis compound (B600793). clinpgx.orgnih.gov Genetic polymorphisms in these and other enzymes involved in this compound metabolism, such as aldehyde dehydrogenases (ALDHs), can significantly alter the drug's pharmacokinetic profile and, consequently, its efficacy and toxicity. nih.govnih.govresearchgate.net For example, variants in the CYP2B6 gene have been associated with altered this compound clearance and clinical outcomes in various cancers. ashpublications.orgpharmgkb.org Genotyping and phenotyping assays are used to identify these genetic variants and to predict an individual's metabolic capacity.
The integration of pharmacokinetic and pharmacogenomic data is crucial for the development of personalized dosing strategies for this compound, with the ultimate goal of maximizing therapeutic efficacy while minimizing toxicity. nih.gov
Interactive Data Table: Key Genes in this compound Pharmacogenomics
| Gene | Function | Impact of Genetic Variants | Reference |
|---|---|---|---|
| CYP2B6 | Bioactivation of this compound | Altered clearance and formation of active metabolites | ashpublications.org, pharmgkb.org |
| CYP2C19 | Bioactivation of this compound | Variable contribution to metabolism | ashpublications.org, nih.gov |
| CYP3A4/5 | Bioactivation and detoxification | Influences formation of both active and inactive metabolites | clinpgx.org |
| ALDH1A1 | Detoxification of aldophosphamide (B1666838) | May affect the balance between active and inactive metabolites | nih.gov, researchgate.net |
Population Pharmacokinetic Modeling
Population pharmacokinetic (PK) modeling is a sophisticated statistical method used to quantify the typical pharmacokinetic profile of a drug and the sources of its variability within a target patient population. For this compound, this approach is crucial for understanding the significant inter-individual differences in its disposition, which can impact both therapeutic efficacy and toxicity. nih.govfrontiersin.org
Non-linear mixed-effects modeling is the primary tool employed in population PK analysis of this compound, with software such as NONMEM being frequently utilized. nih.govnih.gov This methodology allows for the simultaneous analysis of data from all individuals in a study, enabling the estimation of population-typical PK parameters and the variability between subjects (inter-individual variability) and within subjects (intra-individual variability). nih.gov
The structural model that best describes this compound's pharmacokinetics can vary depending on the patient population and study design. Both one- and two-compartment models have been successfully applied. For instance, a one-compartment model was found to adequately describe this compound's PK in Ethiopian breast cancer patients. frontiersin.org In contrast, a two-compartment model provided a better fit for data from pediatric patients with B-cell non-Hodgkin's lymphoma and adults with autoimmune glomerulonephritis. nih.govoup.com
A key strength of population PK modeling is its ability to identify covariates that contribute to pharmacokinetic variability. Various patient-specific factors have been identified as significant covariates for this compound. In pediatric neuroblastoma patients, glomerular filtration rate (GFR) was a covariate for the fractional elimination of its metabolite, hydroxythis compound (HCY), and its conversion to carboxyethylphosphoramide mustard (CEPM). nih.gov In adults with autoimmune glomerulonephritis, sex was a significant covariate on the central volume of distribution, with females showing a 25% lower value than males. oup.com Furthermore, in breast cancer patients, body surface area (BSA) and body mass index (BMI) were associated with the volume of distribution. frontiersin.org
The application of these models allows for the simulation of different dosing regimens to predict plasma concentrations, which can help in optimizing therapy before its initiation. oup.com
Table 1: Population Pharmacokinetic Parameters of this compound in Different Patient Populations
Resequencing and Polymorphism Analysis in Candidate Genes
The extensive inter-individual variability in the clinical effects of this compound is significantly influenced by genetic variations in enzymes responsible for its metabolic activation and detoxification. nih.gov Methodological approaches focusing on resequencing and polymorphism analysis of candidate genes have been instrumental in identifying these genetic determinants.
This research typically involves designing custom next-generation sequencing panels that target key genes in the this compound metabolic pathway. frontiersin.org By resequencing these candidate genes in patient cohorts, researchers can identify single nucleotide polymorphisms (SNPs) and other genetic variants. oup.com These identified polymorphisms are then analyzed for their association with clinical outcomes, such as treatment-related toxicities and disease progression. nih.govnih.gov
The primary candidate genes for this compound pharmacogenetic studies are those encoding the cytochrome P450 (CYP) enzymes, which are responsible for its bioactivation, and glutathione S-transferases (GSTs), which are involved in the detoxification of its active metabolites. nih.gov
Key Findings from Polymorphism Analysis:
CYP2B6: As a major enzyme in this compound activation, polymorphisms in CYP2B6 have been linked to altered enzyme activity and clinical outcomes. For example, the CYP2B6*5 (rs3211371) variant is associated with reduced enzyme production and consequently lower levels of the active metabolite, 4-hydroxythis compound. frontiersin.org This has been correlated with a higher incidence of graft-versus-host disease (GVHD) in patients undergoing hematopoietic stem cell transplantation. frontiersin.orgnih.gov Another SNP, rs3745274 (Gln172His), has been associated with increased catalytic activity. nih.gov
Other CYP Enzymes: Variants in other activation enzymes, including CYP2A6, CYP2C8, CYP2C9, and CYP2C19, have also been shown to lead to decreased enzyme activity and are associated with GVHD. nih.govresearchgate.net
Detoxification Genes (GSTs): Polymorphisms in GST genes can impair the detoxification of this compound metabolites, leading to an accumulation of toxic compounds. nih.govresearchgate.net For instance, a non-synonymous coding SNP in GSTP1 (rs977894, Ile105Val) decreases its conjugating affinity, thereby compromising its detoxification function. nih.gov Similarly, a SNP in the promoter region of GSTA1 (rs3957356) can result in lower gene expression. nih.gov These polymorphisms have been associated with an increased risk of severe acute GVHD. nih.gov
These pharmacogenetic studies underscore the importance of genetic factors in the metabolism of this compound and provide a basis for developing personalized therapeutic strategies to improve clinical outcomes. frontiersin.org
Table 2: Polymorphisms in this compound-Related Genes and Their Functional Impact
Future Directions and Emerging Research Avenues in Cyclophosphamide Studies
Elucidating Underexplored Mechanistic Pathways
Recent investigations have moved beyond the canonical understanding of cyclophosphamide's action, focusing on previously overlooked metabolic and signaling pathways. A critical area of exploration is the divergence between in vitro and in vivo metabolism. While in vitro experiments show the formation of the toxic metabolite acrolein, in vivo studies reveal that the pharmacologically active metabolite, aldophosphamide (B1666838), is enzymatically cleaved by phosphodiesterases to produce phosphoramide (B1221513) mustard and 3-hydroxypropanal (B37111) (HPA). mdpi.comecronicon.netmdpi.comirispublishers.com This distinction is significant, as HPA has been identified as a pro-apoptotic aldehyde that enhances the p53-controlled apoptosis initiated by DNA damage, a mechanism not fully appreciated in earlier cell culture-based studies. ecronicon.netmdpi.com
Furthermore, research is delving into the capacity of this compound to induce immunogenic cell death (ICD). mdpi.comjci.org ICD is a form of apoptosis that triggers an immune response against tumor cells. Studies have shown that this compound can induce the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1), and the surface exposure of calreticulin (B1178941) (CRT). mdpi.com These molecules act as signals to activate dendritic cells and promote the priming of anti-tumor T cells, suggesting that part of this compound's efficacy stems from its ability to convert the tumor into an in situ vaccine. mdpi.comjci.org The interplay between this compound-induced DNA damage, apoptosis, and the subsequent immune response is a fertile ground for future mechanistic studies.
Biomarker Discovery for Response and Toxicity Prediction
A significant challenge in this compound therapy is the variability in patient response and toxicity. nih.gov Current research is heavily focused on identifying robust biomarkers to enable personalized treatment strategies. Pharmacogenomics has emerged as a key field, with studies identifying genetic polymorphisms in enzymes responsible for this compound metabolism that correlate with clinical outcomes. nih.govnih.gov
Key gene families under investigation include:
Cytochrome P450 (CYP) enzymes: Responsible for the initial activation of this compound. nih.gov Polymorphisms in genes like CYP2B6, CYP2C19, and CYP3A5 can affect the rate of activation, influencing both efficacy and toxicity. nih.govwaocp.org
Aldehyde dehydrogenases (ALDH): These enzymes detoxify aldophosphamide and acrolein. nih.gov Higher ALDH activity in tumor cells is a known mechanism of resistance. researchgate.net
Glutathione (B108866) S-transferases (GSTs): Involved in the detoxification of this compound's active metabolites. nih.govnih.gov Polymorphisms that reduce the function of enzymes like GSTP1 have been associated with better survival outcomes but also increased toxicity. nih.govresearchgate.net
Beyond genetics, researchers are exploring other molecular markers. In breast cancer, for example, immunohistochemical markers such as estrogen receptor (ER), progesterone (B1679170) receptor (PgR), and the proliferation marker Ki-67 have been associated with pathological response to this compound-containing chemotherapy regimens. asco.org More specifically, class III β-tubulin has been identified as a potential predictive marker for response to docetaxel/cyclophosphamide combination therapy. asco.org The integration of these genetic and molecular markers holds the promise of tailoring this compound therapy to individual patients, maximizing efficacy while minimizing adverse effects.
Below is an interactive table summarizing key genes and markers being investigated for their predictive value in this compound therapy.
| Gene/Marker Family | Specific Examples | Role in this compound Metabolism/Action | Potential Clinical Implication |
| Cytochrome P450 | CYP2B6, CYP2C19, CYP3A5 | Bioactivation of prodrug | Polymorphisms may alter drug activation, affecting efficacy and toxicity. |
| Aldehyde Dehydrogenase | ALDH1A1, ALDH3A1 | Detoxification of aldophosphamide and acrolein | High expression is linked to drug resistance. |
| Glutathione S-Transferase | GSTA1, GSTP1 | Detoxification of active metabolites | Polymorphisms can influence survival outcomes and risk of toxicity. |
| Immunohistochemical | ER, PgR, Ki-67, Class III β-tubulin | Indicators of tumor biology and drug sensitivity | Can predict pathological response to treatment regimens. |
Development of Targeted Therapies Based on this compound Mechanisms
Understanding the mechanisms of resistance to this compound is paving the way for the development of targeted therapies designed to overcome these hurdles. Key resistance mechanisms include elevated levels of glutathione, which directly detoxifies the drug's metabolites, and enhanced DNA repair capacity within cancer cells. elsevierpure.comnih.gov This has led to research into agents that can deplete glutathione or inhibit specific DNA repair pathways, thereby re-sensitizing tumors to this compound. For instance, the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase, which was previously associated with resistance to other types of alkylating agents, may also play a role in repairing this compound-induced DNA damage. elsevierpure.comnih.gov
The concept of synthetic lethality is another promising avenue. acs.orgnih.gov Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. acs.orgnih.gov In the context of this compound, which causes DNA damage, this strategy can be exploited by combining it with inhibitors of DNA damage response pathways. A prime example is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.gov Cancers with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibitors. The therapeutic hypothesis is that combining this compound-induced DNA damage with the inhibition of PARP-mediated repair could create a synthetic lethal effect in a broader range of tumors, not just those with BRCA mutations.
Integration of Multi-Omics Data for Systems-Level Understanding
To capture the full complexity of this compound's effects, researchers are moving towards a systems-level understanding by integrating multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the drug. For instance, gene expression profiling of patients treated with high-dose this compound has identified specific gene clusters that are either up- or down-regulated by the treatment. plos.org One study identified 299 genes specific to this compound treatment, including the down-regulation of genes involved in immune activation and graft rejection (e.g., CD3, CD28, CTLA4) and the up-regulation of immune-related receptor genes (e.g., IL1R2, IL18R1). plos.org
In breast cancer research, Weighted Gene Co-expression Network Analysis (WGCNA) has been used to identify modules of genes significantly correlated with the response to this compound. nih.gov This type of analysis can uncover novel gene signatures that predict prognosis and treatment response. nih.gov By integrating these transcriptomic data with genomic information on patient-specific polymorphisms and proteomic data on protein expression levels, a highly detailed and personalized model of drug response can be constructed. This holistic approach is essential for moving beyond single-biomarker discovery to understanding the intricate network of interactions that determine therapeutic outcomes.
Advancements in Analogs with Enhanced Therapeutic Ratios
A major goal of ongoing research is the development of novel this compound analogs with an improved therapeutic index—that is, greater anti-tumor activity with less toxicity. mdpi.com This has led to the creation of a new generation of oxazaphosphorine drugs. mdpi.comnih.gov These compounds are often designed to bypass the need for hepatic activation or to have more favorable metabolic profiles.
Promising next-generation oxazaphosphorines include:
Mafosfamide (B565123): This is a pre-activated analog of this compound that does not require hepatic P450 activation. nih.govscispace.com Its direct activity makes it suitable for regional therapies, such as intrathecal administration for meningeal malignancies. nih.gov
Glufosfamide: This compound links isophosphoramide mustard (the active metabolite of ifosfamide) to a glucose molecule. nih.gov The rationale is that cancer cells have a high glucose uptake, which could lead to targeted accumulation of the cytotoxic agent within the tumor. nih.gov
Aldophosphamide thiazolidines and perhydrothiazines: These compounds are designed to release the active aldophosphamide metabolite with reduced toxicity compared to the parent compounds. ecronicon.net
Other synthetic strategies involve creating novel analogs, such as phthalimide (B116566) derivatives, that may enhance the genotoxicity of this compound or inhibit associated hypoxia. frontiersin.org The synthesis of various new 1,3,2-diazaphosphorinanes is also an active area of research, with some novel analogs showing potent, concentration-dependent cytotoxicity against cancer cell lines. researchgate.netacs.org These advancements in medicinal chemistry aim to produce compounds that are more selective for tumor cells, thereby reducing the systemic toxicity that limits the use of conventional this compound. researchgate.net
Immunomodulatory Applications Beyond Current Scope
While this compound's immunosuppressive properties have long been utilized in treating autoimmune diseases, nih.govresearchgate.netversusarthritis.org recent research is exploring its broader immunomodulatory effects, often at doses different from those used for cytotoxicity. nih.govresearchgate.net Low-dose "metronomic" this compound, for instance, has been shown to selectively deplete regulatory T cells (Tregs), which are key suppressors of the anti-tumor immune response. mdpi.comjci.orgnih.gov This depletion can shift the balance within the tumor microenvironment towards a more effective anti-tumor response, enhancing the efficacy of other immunotherapies like checkpoint inhibitors. mdpi.comjci.org
A particularly significant emerging application is in the field of allogeneic hematopoietic stem cell transplantation (HSCT). High-dose, post-transplantation this compound (PT/Cy) is being used to induce immune tolerance between the donor and recipient. nih.govfrontiersin.orgsemanticscholar.orgnih.gov The mechanism is thought to involve the selective elimination of alloreactive T cells that proliferate in the immediate post-transplant period, while sparing non-alloreactive T cells and hematopoietic stem cells. frontiersin.orgnih.gov This approach has made HLA-haploidentical (half-matched) transplantation a more feasible and safer option for many patients who lack a fully matched donor. nih.govsemanticscholar.org The success of PT/Cy in HSCT highlights the potential for this compound to be repurposed for tolerance induction in other areas, such as solid organ transplantation. frontiersin.orgashpublications.org Further research into these immunomodulatory roles will likely expand the therapeutic applications of this versatile drug far beyond its original scope.
Q & A
Q. What methodologies are recommended for elucidating cyclophosphamide’s mechanism of action in cancer cells?
this compound’s alkylating activity can be studied using in vitro cytotoxicity assays (e.g., MTT or apoptosis markers) and in vivo xenograft models. To track its prodrug activation, high-performance liquid chromatography (HPLC) with UV detection is used to quantify metabolites like phosphoramide mustard . Knockout models (e.g., CYP2B6-deficient cells) further clarify metabolic pathways .
Q. How can researchers quantify this compound and its metabolites in biological matrices?
USP guidelines recommend reversed-phase HPLC with ethylparaben as an internal standard. Chromatographic conditions include a C18 column and mobile phase of methanol/water (30:70 v/v) at 1.0 mL/min. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines .
Q. What experimental models are suitable for studying this compound-induced immunosuppression?
Murine models are ideal for assessing dose-dependent immune effects. For example, low-dose this compound (50–100 mg/kg) reduces regulatory T cells (Tregs), which can be quantified via flow cytometry (CD4+CD25+FoxP3+ markers). High doses (>150 mg/kg) induce pan-lymphopenia, requiring CBC and histopathological analysis .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s immunomodulatory effects across studies?
Discrepancies often arise from dose regimens or patient heterogeneity. A meta-analysis of phase III trials (e.g., breast cancer studies) using Cox proportional hazards models can identify confounding variables. For preclinical contradictions, compare Treg depletion kinetics in syngeneic vs. xenograft models .
Q. What statistical approaches optimize survival analysis in this compound combination trials?
Kaplan-Meier estimators with log-rank tests are standard for comparing disease-free survival (DFS) between regimens (e.g., TC vs. AC). Stratify cohorts by age or receptor status to detect subgroup-specific efficacy. In the US Oncology Trial 9735, hazard ratios (HR) for TC vs. AC were 0.74 (DFS) and 0.69 (OS), with 95% confidence intervals excluding null effects .
Q. How can pharmacokinetic variability in elderly patients be mitigated in this compound trials?
Population pharmacokinetic (PopPK) modeling using NONMEM® identifies covariates like renal function (creatinine clearance) and CYP2C19 polymorphisms. Dose adjustments based on Bayesian estimators reduce toxicity risks. In patients ≥65 years, TC regimens require stricter ANC monitoring due to higher febrile neutropenia incidence .
Q. What strategies validate this compound’s synergy with immune checkpoint inhibitors?
Preclinical studies should combine this compound with anti-PD-1/CTLA-4 agents in immunocompetent models. Use tumor-infiltrating lymphocyte (TIL) profiling and IFN-γ ELISpot assays to quantify synergy. Clinical trials must track irAEs (e.g., colitis) and correlate with Treg dynamics .
Methodological Considerations
- Assay Validation : Follow USP monographs for dissolution testing (pH 1.2 and 6.8 buffers) and uniformity of dosage units .
- Data Interpretation : Use forest plots to visualize subgroup heterogeneity in meta-analyses. For immune profiling, apply t-SNE or UMAP to single-cell RNA-seq data .
- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing trials involving vulnerable populations (e.g., elderly patients) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
